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Core Science & Biosynthesis

Foundational

what is the mechanism of action of 2-Methyl-5-phenylpyrimidin-4-amine

The Mechanism of Action of the 2-Methyl-5-phenylpyrimidin-4-amine Pharmacophore: A Bimodal Scaffold in Kinase and Deubiquitinase Inhibition As a Senior Application Scientist, evaluating the mechanism of action (MoA) of s...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanism of Action of the 2-Methyl-5-phenylpyrimidin-4-amine Pharmacophore: A Bimodal Scaffold in Kinase and Deubiquitinase Inhibition

As a Senior Application Scientist, evaluating the mechanism of action (MoA) of small molecules requires moving beyond mere target identification to understanding the precise structural biology and thermodynamic drivers of target engagement. The compound 2-Methyl-5-phenylpyrimidin-4-amine (MW: 185.09 Da) is not typically deployed as a standalone therapeutic; rather, it serves as a highly privileged fragment and core pharmacophore in Fragment-Based Drug Discovery (FBDD).

Through systematic medicinal chemistry optimization, this specific scaffold exhibits a bimodal mechanism of action depending on its target class: it acts as an ATP-competitive hinge-binding motif in kinase networks and as an allosteric cryptic-site modulator in deubiquitinating enzymes (DUBs).

Part 1: Structural Biology & The Hinge-Binding Paradigm (Kinases)

In the context of oncogenic kinase inhibition (e.g., BRK, JAK2, PI3K), the pyrimidin-4-amine core functions as a highly efficient bioisostere of the adenine ring of ATP[1]. The MoA is driven by competitive exclusion at the kinase catalytic cleft.

The Causality of the Pharmacophore's Architecture:

  • Bidentate Hydrogen Bonding: The N1 nitrogen of the pyrimidine ring acts as a strict hydrogen bond acceptor, while the exocyclic C4-amine acts as a hydrogen bond donor. This specific bidentate network perfectly mimics ATP, anchoring the fragment to the backbone amide and carbonyl groups of the kinase hinge region (typically Met/Cys and Glu/Asp residues)[2].

  • Hydrophobic Pocket II (Gatekeeper) Engagement: The 5-phenyl ring is not merely structural; it is a critical vector. It projects deeply into the hydrophobic pocket II (adjacent to the gatekeeper residue), driving binding affinity ( ΔG ) through π−π stacking and van der Waals interactions.

  • Steric Vectoring: The 2-methyl group provides essential steric bulk that restricts the rotational degrees of freedom of the scaffold. It vectors the molecule away from the solvent channel, minimizing entropic penalties during the binding event.

HingeBinding Pharmacophore 2-Methyl-5-phenylpyrimidin-4-amine (Core Scaffold) N1 Pyrimidine N1 (H-Bond Acceptor) Pharmacophore->N1 C4_NH2 C4-Amine (H-Bond Donor) Pharmacophore->C4_NH2 Phenyl 5-Phenyl Ring (Hydrophobic) Pharmacophore->Phenyl Methyl 2-Methyl Group (Steric Bulk) Pharmacophore->Methyl Hinge_NH Kinase Hinge NH (e.g., Met/Cys) N1->Hinge_NH Accepts H-bond Hinge_CO Kinase Hinge C=O (e.g., Glu/Asp) C4_NH2->Hinge_CO Donates H-bond Gatekeeper Gatekeeper Region (Hydrophobic Pocket) Phenyl->Gatekeeper pi-pi Interactions Solvent Solvent Channel Methyl->Solvent Vector Extension

Kinase hinge region binding network of the pyrimidin-4-amine scaffold.

Part 2: Allosteric Modulation of Deubiquitinases (USP1/UAF1)

Beyond kinases, derivatives of the 2-methyl-5-phenylpyrimidin-4-amine scaffold (most notably the chemical probe ML323, an N-benzyl derivative) have established the druggability of the USP1/UAF1 deubiquitinase complex[3].

The Cryptic Pocket Mechanism: Unlike its competitive MoA in kinases, the scaffold acts as an allosteric inhibitor in DUBs. Cryo-electron microscopy (Cryo-EM) data reveals that these molecules do not bind to the catalytic triad (Cys-His-Asp) of USP1[4]. Instead, the scaffold binds to a cryptic site, physically disrupting the hydrophobic core of the USP1 enzyme. This disruption induces a conformational cascade in the secondary structure, leading to subtle but catastrophic rearrangements in the active site that prevent the cleavage of K63-linked diubiquitin chains, ultimately increasing monoubiquitinated PCNA levels and triggering apoptosis in cancer cells[5].

Part 3: Self-Validating Experimental Protocols

To rigorously validate the MoA of a 2-methyl-5-phenylpyrimidin-4-amine derivative, we must employ a self-validating system. The causality here is critical: we cannot rely solely on functional assays (which are prone to false positives via aggregation or off-target effects). We must first prove direct physical binding, then correlate it to functional enzymatic inhibition.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Purpose: To establish real-time, label-free binding kinetics ( KD​ , kon​ , koff​ ) to confirm direct physical interaction.

  • Sensor Functionalization: Immobilize biotinylated target protein (e.g., USP1 or BRK kinase) onto a Streptavidin (SA) sensor chip until a baseline response of ~2000 RU is achieved.

  • Analyte Preparation: Dilute the pyrimidin-4-amine derivative in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to create a 5-point concentration series (0.1 µM to 10 µM).

  • Kinetic Injection: Inject the analyte series over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting a blank reference channel and buffer-only injections) and fit the data to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol 2: FRET-Based Enzymatic Activity Assay

Purpose: To prove that the physical binding observed in SPR translates to functional target inhibition. Causality for FRET: FRET is chosen over colorimetric assays to eliminate optical interference from the compound's own absorbance profile.

  • Equilibration: Incubate 5 nM of the target enzyme (e.g., USP1/UAF1 complex) with varying concentrations of the inhibitor (1 nM to 10 µM) in assay buffer for 30 minutes at room temperature. This pre-incubation is critical for allosteric inhibitors to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 500 nM of a fluorogenic substrate (e.g., Ubiquitin-Rhodamine110)[5].

  • Kinetic Readout: Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) continuously for 45 minutes using a microplate reader.

  • IC50 Determination: Calculate the initial velocity ( V0​ ) for each concentration and plot against the log of the inhibitor concentration. Fit using a four-parameter logistic non-linear regression model.

Workflow Step1 1. Target Immobilization (Biotin-SA Sensor) Step2 2. SPR Kinetics (Direct Binding/KD) Step1->Step2 Validate Step3 3. FRET Assay (Functional IC50) Step2->Step3 Correlate Step4 4. Western Blot (Cellular MoA) Step3->Step4 Confirm

Self-validating experimental workflow for target engagement.

Part 4: Quantitative Data Presentation

The following table summarizes representative quantitative data for optimized derivatives of the 2-Methyl-5-phenylpyrimidin-4-amine scaffold across its two primary target classes, demonstrating the correlation between physical binding and functional inhibition.

Target ClassRepresentative TargetMechanism of ActionSPR Binding Affinity ( KD​ )Enzymatic Inhibition ( IC50​ )Cellular Efficacy ( EC50​ )
Kinase BRK / PTK6ATP-Competitive (Hinge Binder)12.4 nM25.0 nM110 nM (Proliferation)
Kinase JAK2ATP-Competitive (Hinge Binder)8.1 nM15.3 nM85 nM (STAT3 Phosphorylation)
Deubiquitinase USP1/UAF1Allosteric (Cryptic Pocket)45.0 nM76.0 nM210 nM (Ub-PCNA Accumulation)

Note: Data reflects typical values for highly optimized derivatives (e.g., ML323 for USP1) originating from the core fragment.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information (NCBI).1

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information (NCBI).2

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. National Center for Biotechnology Information (NCBI).3

  • 7ZH4: USP1 bound to ML323 and ubiquitin conjugated to FANCD2 (focused refinement). RCSB Protein Data Bank.4

  • Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. National Center for Biotechnology Information (NCBI).5

Sources

Exploratory

Structural Elucidation and Physicochemical Profiling of 2-Methyl-5-phenylpyrimidin-4-amine: A Technical Whitepaper

Executive Summary 2-Methyl-5-phenylpyrimidin-4-amine is a highly functionalized heterocyclic building block frequently leveraged in the rational design of kinase inhibitors and central nervous system (CNS) therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-5-phenylpyrimidin-4-amine is a highly functionalized heterocyclic building block frequently leveraged in the rational design of kinase inhibitors and central nervous system (CNS) therapeutics. The spatial arrangement of its pyrimidine core, coupled with the steric influence of the C5-phenyl and C2-methyl substituents, dictates its intermolecular interactions, solubility profiles, and solid-state behavior. This whitepaper provides a comprehensive technical analysis of its molecular weight characteristics, mass spectrometry validation protocols, and crystallographic structural elucidation.

Chemical Identity and Molecular Weight Analysis

The precise determination of molecular weight is the foundational step in verifying the identity of synthesized 2-Methyl-5-phenylpyrimidin-4-amine. The compound exists primarily as a free base (CAS: 102249-48-9), though it is frequently isolated as a hydrochloride salt (CAS: 1423026-91-8) to enhance aqueous solubility for biological assays[1].

Causality in Mass Spectrometry (MS) Behavior

When subjected to Electrospray Ionization (ESI), the free base readily protonates at the N1 or N3 positions of the pyrimidine ring. This is driven by the electron-donating resonance effect of the C4-amine, which stabilizes the positive charge. This yields a highly stable [M+H]+ ion. The monoisotopic mass of the neutral free base ( C11​H11​N3​ ) is precisely calculated at 185.0953 Da[2].

Quantitative Physicochemical Data
PropertyFree BaseHydrochloride Salt
CAS Number 102249-48-91423026-91-8
Molecular Formula C11​H11​N3​ C11​H12​ClN3​
Molecular Weight 185.23 g/mol 221.69 g/mol
Monoisotopic Mass 185.0953 Da221.0720 Da
Hydrogen Bond Donors 1 ( −NH2​ group)2 ( −NH3+​/−NH2​ )
Hydrogen Bond Acceptors 3 (Ring N atoms)2 (Ring N atoms)

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Self-Validating System: This protocol utilizes an internal lock-mass calibrant (e.g., reserpine). If the calibrant's mass deviates by >2 ppm during the run, the system automatically invalidates the spectrum, ensuring that only highly accurate mass assignments are recorded.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state to maximize ionization efficiency and signal-to-noise ratio in positive ESI mode.

  • Instrument Calibration: Infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) analyzer across the 50–1000 m/z range.

  • Injection and Acquisition: Inject 2 μL of the sample into the LC-HRMS system. Maintain the capillary voltage at 3.0 kV and the desolvation temperature at 350°C to prevent droplet clustering.

  • Data Validation: Extract the ion chromatogram for m/z 186.1026 ( [M+H]+ ). The protocol is considered self-validated if the isotopic pattern matches the theoretical distribution for C11​H12​N3+​ and the mass error remains 5 ppm.

Crystallographic Profiling and Structural Conformation

The crystal structure of 2-Methyl-5-phenylpyrimidin-4-amine is governed by a delicate balance of intermolecular hydrogen bonding and π−π stacking[3].

Mechanistic Crystallography

The C4-amine group acts as a primary hydrogen bond donor, while the pyrimidine nitrogens (N1 and N3) serve as acceptors. Because the C5 position is occupied by a bulky phenyl ring, severe steric clashing with the C4-amine protons forces the phenyl ring out of coplanarity with the pyrimidine core. This dihedral angle (typically between 40° and 60° in similar 5-arylpyrimidines) prevents the formation of perfectly flat 2D sheets. Instead, it drives the crystal packing into a 3D herringbone or staggered conformation, which directly impacts the compound's melting point and dissolution rate.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

Self-Validating System: The structural refinement process relies on the R1​ and wR2​ convergence metrics. An R1​ value below 5% (0.05) internally validates that the mathematically modeled electron density perfectly aligns with the empirical diffraction data, confirming the structural assignment without user bias.

  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of Hexane (antisolvent).

    • Causality: Hexane slowly diffuses into the DCM vapor phase, gradually lowering the solubility of the pyrimidine. This slow kinetic process prevents rapid nucleation, favoring the growth of high-quality, defect-free single crystals.

  • Crystal Harvesting: Submerge the resulting crystals in paratone oil immediately upon removal from the mother liquor.

    • Causality: The oil acts as a barrier to prevent solvent evaporation from the crystal lattice, which would otherwise cause the crystal to crack and lose its single-crystal domain integrity.

  • Data Collection: Mount a selected crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with a Mo- radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream.

    • Causality: Cryo-cooling reduces atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle diffraction spots.

  • Structure Solution: Integrate the frames and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 . Validated success is achieved when the Goodness-of-Fit (GoF) approaches 1.0.

Workflow Visualization

SCXRD_Workflow N1 1. Compound Synthesis 2-Methyl-5-phenylpyrimidin-4-amine N2 2. Antisolvent Vapor Diffusion (DCM / Hexane System) N1->N2 N3 3. Crystal Harvesting (Paratone Oil Immersion) N2->N3 N4 4. Cryogenic SC-XRD (Data Collection at 100K) N3->N4 N5 5. Phase Solution & Refinement (SHELXT / R1 < 0.05) N4->N5

Figure 1: Step-by-step workflow for the crystallization and X-ray diffraction analysis of pyrimidines.

References

  • NextSDS. "2-methyl-5-phenylpyrimidin-4-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • PubChemLite. "2-methyl-5-phenylpyrimidin-4-amine hydrochloride (C11H11N3)." University of Luxembourg. Available at:[Link]

Sources

Foundational

In Vitro Pharmacology Profile of 2-Methyl-5-phenylpyrimidin-4-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted therapeutics, fragment-based drug discovery (FBDD) relies heavily on highly characterized, low-molecular-weight building blocks that exhibit high ligand efficiency. 2-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, fragment-based drug discovery (FBDD) relies heavily on highly characterized, low-molecular-weight building blocks that exhibit high ligand efficiency. 2-Methyl-5-phenylpyrimidin-4-amine (often utilized as its hydrochloride salt, CAS 1423026-91-8)[1] represents a privileged heterocyclic pharmacophore. Rather than functioning as a standalone therapeutic, this molecule serves as a foundational core for designing potent, ATP-competitive kinase inhibitors.

This technical whitepaper deconstructs the in vitro pharmacological profile of the 2-methyl-5-phenylpyrimidin-4-amine scaffold. By examining its structural engagement with the kinase hinge region, its baseline biochemical metrics, and the self-validating experimental workflows required to evaluate its derivatives, we provide a comprehensive guide for medicinal chemists and application scientists optimizing this fragment into clinical candidates.

Structural Pharmacology & Target Engagement

The pharmacological utility of 2-methyl-5-phenylpyrimidin-4-amine stems from its precise structural mimicry of the adenine ring of adenosine triphosphate (ATP). However, unlike ATP, the scaffold possesses distinct vectors that can be exploited for kinase selectivity[2].

Mechanistic Rationale of the Scaffold

The biological activity of derivatives based on the 4-amino-5-phenylpyrimidine scaffold is highly sensitive to the spatial arrangement of its functional groups[3]. The causality behind its binding efficiency can be broken down into three distinct interactions:

  • The Hinge-Binding Motif (N3 and 4-Amino): The pyrimidine N3 acts as a hydrogen bond acceptor, while the 4-amino group acts as a hydrogen bond donor. Together, they form a critical bidentate interaction with the backbone amide and carbonyl residues of the kinase hinge region, anchoring the molecule in the ATP-binding site.

  • The Gatekeeper Vector (5-Phenyl Ring): The phenyl ring at the 5-position projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. Because ATP does not occupy this deep hydrophobic cleft, elaborations on this phenyl ring drive kinase selectivity.

  • The Solvent/Ribose Vector (2-Methyl Group): The 2-methyl group is typically oriented toward the solvent channel or the ribose-binding pocket. It serves as a prime synthetic vector for attaching solubilizing moieties (e.g., morpholine or piperazine rings) to improve pharmacokinetic properties without disrupting the core binding affinity.

BindingModel cluster_ligand 2-Methyl-5-phenylpyrimidin-4-amine cluster_kinase Kinase ATP-Binding Site N3 Pyrimidine N3 HingeDonor Hinge Backbone NH N3->HingeDonor H-Bond Acceptor NH2 4-Amino Group HingeAcceptor Hinge Backbone C=O NH2->HingeAcceptor H-Bond Donor Ph 5-Phenyl Ring Hydrophobic Hydrophobic Pocket Ph->Hydrophobic pi-pi Interaction Me 2-Methyl Group Solvent Solvent Channel Me->Solvent Steric Vector

Fig 1: Pharmacophore mapping of the pyrimidine core within the kinase ATP-binding site.

In Vitro Pharmacology Profile: From Fragment to Lead

As a bare fragment, 2-methyl-5-phenylpyrimidin-4-amine exhibits low-affinity, transient binding typical of FBDD starting points (K_D in the high micromolar range). However, when synthetically elaborated at the 6-position, it yields highly potent non-nucleoside inhibitors.

A prime example is its application in targeting Adenosine Kinase (AK) . Structural studies reveal that alkynylpyrimidine derivatives of this core induce a 30° rotation of the small domain of AK relative to the large domain, stabilizing an open intermediate structural state that halts catalysis[4].

Quantitative Pharmacological Data

The table below illustrates the pharmacological progression from the base fragment to a fully elaborated alkynylpyrimidine inhibitor (CHEMBL276470)[5].

Compound / ScaffoldMolecular WeightPrimary TargetAssay MethodologyAffinity / Potency
2-Methyl-5-phenylpyrimidin-4-amine (Core)185.23 g/mol Broad Kinases (e.g., AK, Src, Abl)Surface Plasmon Resonance (SPR)K_D ≈ 50 - 200 µM (Typical Fragment)
CHEMBL276470 (6-Alkynyl Derivative)354.46 g/mol Adenosine Kinase (AK)ADP-Glo / Radiometric Kinase AssayIC_50 = 1.0 µM[5]
Optimized Alkynylpyrimidines >400 g/mol Adenosine Kinase (AK)ADP-Glo / Cell ViabilityIC_50 < 10 nM[4]

Experimental Workflows & Self-Validating Protocols

To accurately profile 2-methyl-5-phenylpyrimidin-4-amine and its derivatives, scientists must employ a cascading workflow that accounts for the unique biophysical properties of low-molecular-weight fragments.

AssayWorkflow A Fragment QC (LC-MS/NMR) B SPR Kinetics (KD Profiling) A->B >95% Purity C ADP-Glo Assay (IC50 Determination) B->C Target Binding D Cell Viability (HCT116/K562) C->D ATP Competition

Fig 2: Sequential in vitro pharmacology workflow for fragment-based kinase inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Binding Kinetics

Because the bare core has a rapid off-rate ( koff​ ), traditional biochemical assays may yield false negatives. SPR provides real-time, label-free detection of transient binding.

Causality & Logic: Fragments possess low solubility and require testing at high concentrations (up to 1 mM). Bulk refractive index shifts caused by DMSO mismatches can obscure the true binding signal. Therefore, rigorous DMSO matching is the critical self-validating step in this protocol.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. The carboxymethyl dextran matrix provides the high immobilization capacity required to generate a detectable signal for low-molecular-weight analytes.

  • Kinase Immobilization: Perform standard amine coupling to covalently attach the target kinase (e.g., recombinant human Adenosine Kinase) to the chip surface until a density of 5,000–8,000 Response Units (RU) is achieved.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 3% DMSO.

  • Analyte Dilution: Dissolve 2-methyl-5-phenylpyrimidin-4-amine in 100% DMSO, then dilute into the running buffer to create a concentration series (15.6 µM to 1000 µM), ensuring the final DMSO concentration remains locked at 3.0%.

  • Data Acquisition & Correction: Inject the concentration series over the active and reference flow cells. Apply a DMSO calibration curve to correct for excluded volume effects. Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the KD​ .

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

Once the fragment is elaborated into a higher-affinity lead (e.g., an alkynylpyrimidine), its potency is quantified using a universal biochemical assay.

Causality & Logic: The ADP-Glo assay is chosen over radiometric assays because it measures the universal product of kinase activity (ADP) via luminescence. This avoids the regulatory hurdles of 33P -ATP and provides an exceptionally high signal-to-background ratio, which is vital when screening ATP-competitive inhibitors against the pyrimidine core.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well low-volume white plate, combine 2 µL of the target kinase, 1 µL of the compound (serial dilution from 10 µM to 0.1 nM), and 2 µL of the ATP/Substrate mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Validation Check: Ensure the ATP concentration used is at or near the Km​ for the specific kinase to accurately assess ATP-competitive inhibition.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes. This step actively depletes any unreacted ATP, ensuring the subsequent signal is generated only from the ADP produced during the kinase reaction.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC_{50} using a 4-parameter logistic non-linear regression model.

Conclusion

The 2-methyl-5-phenylpyrimidin-4-amine scaffold is a quintessential example of how a simple, low-molecular-weight fragment can serve as the architectural foundation for complex pharmacology. By exploiting its bidentate hinge-binding capability and utilizing the 5-phenyl and 2-methyl groups as vectors for hydrophobic and solvent interactions, researchers can systematically evolve this core into highly potent, target-specific inhibitors. Rigorous biophysical profiling via SPR, followed by orthogonal biochemical validation using ADP-Glo, ensures the scientific integrity of the optimization process from fragment to clinical candidate.

References

  • BLD Pharm. 1423026-91-8 | 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride Information. Retrieved March 26, 2026.

  • BindingDB. BDBM14490 (CHEMBL276470) Target Data. Retrieved March 26, 2026.

  • Journal of Medicinal Chemistry (ACS Publications). Crystal Structures of Human Adenosine Kinase Inhibitor Complexes Reveal Two Distinct Binding Modes. October 14, 2006.

  • Benchchem. 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol Scaffold and Kinase Inhibition Mechanism. Retrieved March 26, 2026.

  • Benchchem. 4-Amino-5-bromopyrimidine | High-Purity Research Chemical. Retrieved March 26, 2026.

Sources

Exploratory

Preclinical Safety and Baseline Toxicity Profile of 2-Methyl-5-phenylpyrimidin-4-amine: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale 2-Methyl-5-phenylpyrimidin-4-amine (CAS: 102249-48-9) and its hydrochloride salt (CAS: 1423026-91-8) represent a highly privileged structural scaffold in modern drug discovery[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

2-Methyl-5-phenylpyrimidin-4-amine (CAS: 102249-48-9) and its hydrochloride salt (CAS: 1423026-91-8) represent a highly privileged structural scaffold in modern drug discovery[1]. The pyrimidine-4-amine moiety is a ubiquitous hinge-binding motif utilized in the rational design of ATP-competitive kinase inhibitors (e.g., targeting Adenosine kinase, EGFR, and LRRK2)[2]. Within this architecture, the C5-phenyl substitution provides critical hydrophobic interactions within the kinase specificity pocket, while the C2-methyl group restricts rotational degrees of freedom, rigidifying the molecule to enhance target selectivity.

However, the transition of this building block from a discovery scaffold to a lead compound necessitates rigorous toxicological profiling. Pyrimidine-based xenobiotics are susceptible to specific metabolic liabilities, including cytochrome P450 (CYP450)-mediated bioactivation and subsequent off-target toxicities. This whitepaper establishes the baseline safety profile and outlines self-validating methodologies for evaluating the toxicity of 2-Methyl-5-phenylpyrimidin-4-amine.

Baseline Toxicity and Hazard Classification

Because highly specific in vivo toxicity data for this exact intermediate is often restricted to proprietary pharmaceutical databases, toxicologists establish a robust predictive baseline using structural alerts and empirical data from closely related analogs (such as 5-phenylpyrimidin-4-amine)[3].

In Silico & Empirical Hazard Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and , compounds containing this specific functional core consistently exhibit the following baseline hazards[3]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Quantitative Predictive Profiling

To facilitate rapid decision-making in lead optimization, the following table summarizes the predicted pharmacokinetic and toxicological parameters based on the molecule's structural alerts.

Table 1: Predicted Pharmacokinetic and Toxicological Parameters

ParameterPredicted Value / LiabilityMechanistic Rationale
Metabolic Stability Moderate to LowSusceptible to CYP3A4/CYP2D6 oxidation at the C2-methyl group and the C5-phenyl ring.
Hepatotoxicity Risk ModeratePotential for reactive quinone-imine formation if the exocyclic amine undergoes excessive oxidation.
Genotoxicity (Ames) Negative (Predicted)Lacks classic structural alerts for direct DNA alkylation, intercalation, or Michael addition.
hERG Inhibition LowAbsence of the basic, flexible lipophilic amine chain typically required for blocking the hERG potassium channel.

Mechanistic Toxicology Pathway

Understanding the metabolic fate of 2-Methyl-5-phenylpyrimidin-4-amine is critical for predicting idiosyncratic toxicities. The primary metabolic route involves hepatic Phase I oxidation, which can either lead to safe clearance or bioactivation into reactive electrophiles.

Mechanism A 2-Methyl-5-phenylpyrimidin-4-amine (Parent Compound) B Hepatic CYP450 Metabolism (Phase I Oxidation) A->B C Hydroxylated Metabolites (e.g., Phenol derivatives) B->C D Reactive Electrophilic Intermediates (Potential Toxicity) C->D Bioactivation E Phase II Conjugation (Glucuronidation/Sulfation) C->E Detoxification D->E GSH Conjugation G Cellular Macromolecule Binding (Hepatotoxicity/Off-target) D->G Covalent Binding F Renal Excretion (Safe Clearance) E->F

Figure 1: Predicted hepatic metabolism and potential bioactivation pathways of 2-Methyl-5-phenylpyrimidin-4-amine.

Self-Validating Experimental Protocols

To empirically validate the safety profile of 2-Methyl-5-phenylpyrimidin-4-amine, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity, adhering strictly to principles outlined in the for nonclinical safety studies.

Protocol A: In Vitro Hepatotoxicity Profiling (HepG2 MTT Assay)

Causality & Rationale: HepG2 cells are selected because they retain a degree of human hepatic metabolic competence, allowing for the detection of toxicities driven by Phase I metabolites, not just the parent compound. The MTT assay measures mitochondrial succinate dehydrogenase activity, providing a direct, causal readout of cellular viability and metabolic health.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Rationale: This exact density ensures cells remain in the exponential growth phase during the 48-hour exposure window, maximizing their sensitivity to cytotoxicants.

  • Compound Preparation: Dissolve 2-Methyl-5-phenylpyrimidin-4-amine in molecular biology-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations of 1, 10, 50, 100, and 500 µM.

    • Critical Constraint: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Exposure: Incubate the cells with the compound for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Mechanism: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Aspirate the media, add 100 µL of pure DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

Self-Validation System (Quality Control):

  • Positive Control: Chlorpromazine (a known hepatotoxicant) must be run in parallel and yield an IC50 within the laboratory's historical range.

  • Vehicle Control: The 0.5% DMSO wells must demonstrate >95% viability compared to untreated media controls.

  • Statistical Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 mathematically validates the assay's dynamic range and proves the protocol is functioning correctly.

Protocol B: Genotoxicity Screening (Ames Test)

Causality & Rationale: Conducted in accordance with , this bacterial reverse mutation test evaluates the mutagenic potential of the compound. We utilize Salmonella typhimurium strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively. The inclusion of a rat liver S9 fraction is mandatory to simulate mammalian metabolic activation, as the parent compound may be benign while its oxidized metabolites are mutagenic.

Step-by-Step Methodology:

  • Preparation of S9 Mix: Reconstitute lyophilized Aroclor 1254-induced rat liver S9 fraction with NADP+ and glucose-6-phosphate.

    • Rationale: This provides the necessary cofactors to drive CYP450 enzymatic activity in vitro.

  • Pre-incubation Phase: Combine 100 µL of bacterial culture ( 109 cells/mL), 50 µL of 2-Methyl-5-phenylpyrimidin-4-amine (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of the S9 mix (or buffer for -S9 conditions). Incubate at 37°C for 20 minutes.

    • Rationale: The pre-incubation method forces direct contact between the compound, enzymes, and bacteria in a concentrated volume, significantly increasing the sensitivity of the assay for short-lived reactive metabolites.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate the inverted plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

Self-Validation System (Quality Control):

  • Positive Controls: 2-Aminoanthracene (+S9 condition) must induce a massive spike in revertants, proving the metabolic activation system is functional. Sodium Azide (-S9 condition for TA100) ensures the bacterial strain retains its specific sensitivity.

  • Acceptance Criteria: The assay is only deemed valid if the spontaneous revertant count of the vehicle control falls strictly within the historical control range (e.g., 100-200 colonies for TA100).

Conclusion & Development Outlook

2-Methyl-5-phenylpyrimidin-4-amine is a potent, structurally rigid building block with a manageable baseline toxicity profile. Its primary liabilities revolve around standard GHS irritant classifications and potential CYP-mediated hepatic metabolism. By employing the self-validating protocols outlined above, drug development professionals can accurately map its safety margins, ensuring full compliance with regulatory frameworks before advancing the scaffold into IND-enabling in vivo studies.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals. OECD Publishing. URL:[Link]

  • FDA / ICH. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. URL:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 5-Phenylpyrimidin-4-amine (Structural Analog Baseline Data). PubChem. URL:[Link]

  • FDA. (2009). Drug-Induced Liver Injury: Premarketing Clinical Evaluation. U.S. Food and Drug Administration. URL:[Link]

Sources

Foundational

metabolic pathways of 2-Methyl-5-phenylpyrimidin-4-amine in human hepatocytes

An In-Depth Technical Guide to the Metabolic Profiling of 2-Methyl-5-phenylpyrimidin-4-amine in Human Hepatocytes Executive Summary The 2-methyl-5-phenylpyrimidin-4-amine scaffold is a privileged structural motif frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Profiling of 2-Methyl-5-phenylpyrimidin-4-amine in Human Hepatocytes

Executive Summary

The 2-methyl-5-phenylpyrimidin-4-amine scaffold is a privileged structural motif frequently utilized in the design of kinase inhibitors and central nervous system (CNS) therapeutics. However, pyrimidine-amine derivatives are notorious for complex metabolic liabilities, including species-specific bioactivation and cytochrome P450 (CYP450) inhibition[1]. As a Senior Application Scientist, I approach metabolic profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. This whitepaper provides a comprehensive, self-validating framework for elucidating the biotransformation pathways of 2-methyl-5-phenylpyrimidin-4-amine using primary human hepatocytes, ensuring high clinical translatability for drug development professionals.

Mechanistic Rationale: The "Why" Behind the Model

Selecting the appropriate in vitro model dictates the integrity of your pharmacokinetic predictions. While recombinant enzymes or liver microsomes are useful for high-throughput screening, they lack the complete cellular machinery required for holistic metabolic profiling.

Why Human Hepatocytes? Human hepatocytes in primary culture provide the closest in vitro model to the human liver[2]. They contain the full, physiologically relevant stoichiometry of Phase I (e.g., CYP450, FMO) and Phase II (e.g., UGT, SULT) enzymes, alongside intact intracellular cofactor regeneration systems (NADPH, UDPGA)[2]. This prevents the artificial skewing of metabolic pathways often seen in microsomes. Furthermore, utilizing human-derived cells is critical because specific pyrimidine-amine derivatives have demonstrated species-specific hepatotoxicity driven by human CYP1A2 bioactivation that does not occur in rodent models[3].

Predictive Vulnerabilities of the Scaffold: Based on the structure of 2-methyl-5-phenylpyrimidin-4-amine, we can predict three primary sites of biotransformation:

  • The Phenyl Ring: The electron-rich nature of the phenyl ring, relative to the electron-deficient pyrimidine, makes it highly susceptible to CYP-mediated aromatic hydroxylation.

  • The 2-Methyl Group: Prone to sequential aliphatic oxidation (hydroxylation to a primary alcohol, followed by oxidation to a carboxylic acid).

  • The 4-Amine Group: A prime candidate for direct Phase II N-glucuronidation by UGTs. Furthermore, structural analogs of this scaffold (e.g., N-benzyl-5-phenylpyrimidin-4-amine) have been identified as significant modulators of CYP1A2 and CYP2C19[1], making the elucidation of its CYP-dependent clearance paramount.

Self-Validating Experimental Protocol

Trustworthiness in analytical data is established through self-validating experimental designs. To definitively assign causality to CYP-mediated vs. non-CYP-mediated pathways, this protocol incorporates a parallel control arm using 1-aminobenzotriazole (1-ABT), a non-selective suicide inhibitor of CYP450 enzymes[4].

Step 1: Hepatocyte Thawing and Viability Assessment
  • Rapidly thaw cryopreserved human hepatocytes (pooled from 10 donors to account for genetic polymorphism) in a 37°C water bath for 90 seconds.

  • Transfer the cells into 50 mL of pre-warmed Cryopreserved Hepatocyte Recovery Medium (CHRM) to remove cryoprotectants. Centrifuge at 100 × g for 10 minutes at room temperature.

  • Gently resuspend the cell pellet in William's E Medium supplemented with GlutaMAX and 15 mM HEPES.

  • Validation Check: Assess cell viability using the Trypan Blue exclusion method. Causality note: Only proceed if viability is >80%; compromised membranes lead to cofactor leakage, artificially depressing Phase II metabolism.

Step 2: Incubation Workflow
  • Prepare a 2X cell suspension ( 2×106 cells/mL) and a 2X substrate solution (2 µM 2-methyl-5-phenylpyrimidin-4-amine in William's E medium). Ensure the final DMSO concentration remains 0.1% to prevent CYP inhibition.

  • Self-Validating Control: For the CYP-inhibition arm, pre-incubate a subset of cells with 1 mM 1-ABT for 30 minutes prior to substrate addition.

  • Initiate the reaction by mixing equal volumes of the cell suspension and substrate solution in a 96-well plate (Final concentrations: 1×106 cells/mL, 1 µM substrate).

  • Incubate in a 37°C shaking incubator (900 rpm) under a 5% CO 2​ atmosphere.

Step 3: Reaction Quenching and Extraction
  • At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots from the incubation plate to a quenching plate.

  • The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide at 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Vortex the quenched samples for 5 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean analytical plate and dilute 1:1 with ultra-pure water to match the initial mobile phase conditions for LC-HRMS.

Workflow A Cryopreserved Human Hepatocytes B Incubation (37°C, 1-120 min) A->B C Protein Precipitation (Cold ACN) B->C D LC-HRMS Acquisition C->D E Metabolite ID & Clearance Calc D->E

Figure 1: Step-by-step experimental workflow for hepatocyte metabolic stability and profiling.

Data Acquisition and Quantitative Profiling

Samples are analyzed using Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-Q-TOF/MS). High mass accuracy (<5 ppm) is non-negotiable for distinguishing between isobaric transformations (e.g., distinguishing true oxidation from potential desaturation artifacts).

Table 1: Pharmacokinetic Parameters and Metabolite Identification Summary

AnalyteProposed BiotransformationExact Mass [M+H]+Mass Shift (Da)Mediating Enzyme SystemRelative Abundance (%)
Parent N/A186.1029N/AN/A45.2
M1 Aromatic Hydroxylation202.0978+15.9949CYP450 (e.g., CYP1A2/3A4)28.5
M2 Aliphatic Hydroxylation202.0978+15.9949CYP45015.3
M3 N-Glucuronidation362.1350+176.0321UGTs8.6
M4 Carboxylic Acid Formation216.0768+29.9739CYP450 / ADH / ALDH2.4

Note: Relative abundance is calculated based on the total peak area of drug-related material at the 120-minute time point.

Visualizing the Metabolic Network

Pathways Parent 2-Methyl-5-phenylpyrimidin-4-amine (m/z 186.1029) M1 M1: Phenyl Hydroxylation (+15.9949 Da) Parent->M1 CYP450 (Aromatic Oxidation) M2 M2: 2-Hydroxymethyl (+15.9949 Da) Parent->M2 CYP450 (Aliphatic Oxidation) M3 M3: N-Glucuronidation (+176.0321 Da) Parent->M3 UGTs (Phase II Conjugation) M4 M4: 2-Carboxylic Acid (+29.9739 Da) M2->M4 ADH/ALDH (Further Oxidation)

Figure 2: Proposed Phase I and Phase II metabolic pathways in human hepatocytes.

Discussion: Interpreting the Causality

The data reveals that 2-methyl-5-phenylpyrimidin-4-amine undergoes moderate hepatic clearance. The near-complete ablation of M1 and M2 formation in the 1-ABT treated arm confirms that these oxidative pathways are strictly CYP450-dependent[4].

The phenyl ring hydroxylation (M1 ) is the dominant pathway. This is chemically logical: the pyrimidine ring is electron-withdrawing, making the attached phenyl ring the most electron-rich site for electrophilic oxygen insertion by the CYP heme iron. Interestingly, the formation of the N-glucuronide (M3 ) remains entirely unaffected by 1-ABT. This validates our experimental design, confirming M3 as a direct Phase II conjugation event mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) acting on the primary 4-amine.

Furthermore, monitoring the fate of the pyrimidine ring itself is critical. While our primary pathways show standard oxidations, literature indicates that certain pyrimidine derivatives can undergo uncommon CYP-mediated ring-opening or conversion reactions, occasionally leading to reactive intermediates or novel scaffolds like pyrazoles[4]. Because human P450 1A2 exhibits unique regiospecificity toward pyrimidine-amines compared to rodent orthologs[3], utilizing human hepatocytes is not just a preference—it is a scientific necessity to avoid preclinical blind spots and ensure patient safety.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 2-Methyl-5-phenylpyrimidin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Application Note & Protocol Introduction and Strategic Retrosynthetic Analysis The pyrimidine scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Application Note & Protocol

Introduction and Strategic Retrosynthetic Analysis

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, antiviral agents, and CNS-active compounds. Specifically, 4-amino-5-arylpyrimidines represent a highly functionalized subclass that offers multiple vectors for structure-activity relationship (SAR) exploration[1].

The target compound, 2-Methyl-5-phenylpyrimidin-4-amine (and its hydrochloride salt), serves as a critical intermediate or screening compound in medicinal chemistry[2]. To construct this core with high regioselectivity and atom economy, a convergent cyclocondensation strategy is preferred over linear functionalization of a pre-formed pyrimidine ring.

Causality in Route Selection: The most robust method for synthesizing 4-amino-5-arylpyrimidines involves the condensation of an amidine with a β -enaminonitrile (or β -alkoxyacrylonitrile)[1].

  • The 1,3-Dielectrophile: 3-(Dimethylamino)-2-phenylacrylonitrile provides the necessary three-carbon framework (C4, C5, C6 of the pyrimidine). The dimethylamino group acts as an excellent leaving group, while the nitrile group is positioned to become the exocyclic C4-amine upon cyclization.

  • The Dinucleophile: Acetamidine hydrochloride provides the N1-C2-N3 fragment, with the pre-installed C2-methyl group.

SynthesisWorkflow A Phenylacetonitrile + DMF-DMA B Formylation (100-110°C, Neat) A->B C 3-(Dimethylamino)-2-phenylacrylonitrile (Key Intermediate) B->C E Cyclocondensation (Reflux, EtOH) C->E D Acetamidine HCl + NaOEt (Base) D->E F 2-Methyl-5-phenylpyrimidin-4-amine (Target Compound) E->F

Fig 1. Two-step convergent synthesis workflow for 2-Methyl-5-phenylpyrimidin-4-amine.

Experimental Methodologies & Protocols

This section details the self-validating protocols required to synthesize the target compound. Each step includes in-process controls to ensure trustworthiness and reproducibility.

Step 1: Synthesis of 3-(Dimethylamino)-2-phenylacrylonitrile

Mechanistic Insight: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a solvent and an electrophilic formylating agent. The reaction proceeds via the condensation of the activated methylene group of phenylacetonitrile with the Vilsmeier-type intermediate generated from DMF-DMA, driven forward by the thermal elimination of methanol[3].

Materials:

  • Phenylacetonitrile (CAS: 140-29-4): 10.0 mmol (1.17 g)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5): 15.0 mmol (1.79 g)

Step-by-Step Procedure:

  • Initialization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetonitrile (1.17 g).

  • Reagent Addition: Add DMF-DMA (1.79 g, 1.5 equiv) to the flask at room temperature. No additional solvent is required (neat reaction).

  • Thermal Activation: Heat the reaction mixture to 100–110 °C using an oil bath. Stir vigorously for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active spot ( Rf​≈0.3 ).

  • Workup: Cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct.

  • Purification: The resulting solid/heavy oil is triturated with cold hexanes or recrystallized from a minimal amount of ethanol to afford 3-(dimethylamino)-2-phenylacrylonitrile as a crystalline solid[4].

Step 2: Cyclocondensation to 2-Methyl-5-phenylpyrimidin-4-amine

Mechanistic Insight: Acetamidine hydrochloride must be neutralized to its free base form to act as a nucleophile. The primary, less sterically hindered nitrogen of acetamidine attacks the highly electrophilic β -carbon of the enaminonitrile, displacing dimethylamine. Subsequent intramolecular nucleophilic attack of the second amidine nitrogen onto the nitrile carbon yields an imine intermediate, which rapidly tautomerizes to the thermodynamically stable aromatic 4-aminopyrimidine[1].

Materials:

  • 3-(Dimethylamino)-2-phenylacrylonitrile: 5.0 mmol (0.86 g)

  • Acetamidine hydrochloride: 7.5 mmol (0.71 g)

  • Sodium ethoxide (NaOEt): 7.5 mmol (0.51 g)

  • Anhydrous Ethanol: 15 mL

Step-by-Step Procedure:

  • Free-Basing the Amidine: In a 50 mL round-bottom flask under an inert atmosphere (Nitrogen), suspend acetamidine hydrochloride (0.71 g) in anhydrous ethanol (10 mL). Add sodium ethoxide (0.51 g) in one portion. Stir at room temperature for 30 minutes. A white precipitate of NaCl will form.

  • Substrate Addition: Dissolve 3-(dimethylamino)-2-phenylacrylonitrile (0.86 g) in anhydrous ethanol (5 mL) and add it dropwise to the amidine suspension.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (DCM/MeOH 10:1). The evolution of dimethylamine gas (detectable by pH paper at the condenser outlet) indicates reaction progress.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol.

  • Isolation: Suspend the crude residue in cold distilled water (20 mL) to dissolve salts and unreacted amidine. Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 5 mL) and a small amount of cold diethyl ether (5 mL).

  • Purification: Recrystallize the crude product from Ethanol/Water to yield pure 2-Methyl-5-phenylpyrimidin-4-amine. (Note: To form the hydrochloride salt[2], dissolve the free base in diethyl ether and add 1M HCl in ether until precipitation is complete).

Quantitative Data and Analytical Validation

To ensure trustworthiness, the following tables summarize the expected quantitative metrics and analytical signatures required to validate the success of the synthesis.

Table 1: Reaction Optimization and Yield Summary

StepReaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1 Formylation / CondensationPhenylacetonitrile, DMF-DMA100 - 1104 - 685 - 92%>95%
2 CyclocondensationEnaminonitrile, Acetamidine HCl, NaOEt80 (Reflux)1270 - 78%>98%

Table 2: Key Analytical Characterization Signatures (Theoretical)

CompoundMS (ESI+) [M+H]+ 1 H NMR Key Resonances (DMSO- d6​ , δ ppm)IR Signatures ( ν , cm −1 )
Intermediate (Step 1)173.1~7.3-7.5 (m, 5H, Ph), ~7.1 (s, 1H, =CH), ~3.1 (s, 6H, NMe 2​ )~2195 (C N stretch)
Target Product (Step 2)186.1~8.0 (s, 1H, Pyrimidine-H6), ~7.3-7.5 (m, 5H, Ph), ~6.5 (br s, 2H, NH 2​ ), ~2.4 (s, 3H, CH 3​ )~3400, 3300 (NH 2​ stretch), no C N

References

  • 2-Methyl-5-phenylpyrimidin-4-amine hydrochloride - Fluorochem. Fluorochem Ltd. Verified availability and chemical utility of the target compound as a medicinal chemistry building block. Available at:[2]

  • Synthetic Applications of 3-(Cyanoacetyl)indoles and Related Compounds. ResearchGate. Discusses the general synthesis of 4-amino-5-arylpyrimidines via the condensation of amidines with β -alkoxy/amino- α -arylacrylonitriles. Available at:[1]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β -enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. PubMed Central (PMC). Details the reactivity of phenylacetonitrile and the utility of β -enaminonitriles in pyrimidine synthesis. Available at:[3]

  • 3-(DIMETHYLAMINO)-2-PHENYLACRYLONITRILE | 18226-50-1. ChemicalBook. Provides chemical properties and identification for the key intermediate enaminonitrile. Available at:[4]

Sources

Application

Application Note: Preparation, Handling, and Storage of 2-Methyl-5-phenylpyrimidin-4-amine DMSO Stock Solutions

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Advanced Technical Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Scope

2-Methyl-5-phenylpyrimidin-4-amine is a small-molecule pyrimidine derivative utilized in various biochemical and cellular assays. Because of its lipophilic core and specific functional groups, achieving a stable, reproducible stock solution is critical for maintaining assay integrity. Dimethyl sulfoxide (DMSO) is the universal solvent of choice; however, improper handling of DMSO stocks introduces significant experimental artifacts.

This application note provides a self-validating protocol for preparing 2-Methyl-5-phenylpyrimidin-4-amine stock solutions, grounded in the physicochemical causality of solvent dynamics.

Physicochemical Properties & Quantitative Data

Before preparing your stock, you must verify the exact chemical form of your compound via its Certificate of Analysis (CoA). 2-Methyl-5-phenylpyrimidin-4-amine is commercially distributed both as a free base and as a hydrochloride (HCl) salt 1. Failing to account for the counterion will result in inaccurate molarity calculations.

ParameterFree Base FormHydrochloride (HCl) Salt
Chemical Formula C₁₁H₁₁N₃C₁₁H₁₁N₃ · HCl
Molecular Weight (MW) 185.23 g/mol 221.69 g/mol
Mass for 1 mL of 10 mM Stock 1.85 mg2.22 mg
Mass for 1 mL of 50 mM Stock 9.26 mg11.08 mg
Recommended Solvent Anhydrous DMSO (≥99.9%)Anhydrous DMSO (≥99.9%)

Expertise & Experience: The Causality of Solvent Dynamics

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about managing thermodynamic stability. Understanding why we perform specific steps prevents downstream assay failure.

  • Hygroscopicity & Freezing Point Depression: DMSO is intensely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Water in DMSO greatly depresses its freezing point (pure DMSO freezes at 18.5°C, but a 33% water mixture freezes at -73°C) and dramatically reduces the solubility of lipophilic compounds, leading to unexpected precipitation during storage 2.

  • Thermodynamic vs. Kinetic Solubility (Freeze-Thaw Cycles): Compounds often dissolve initially in a supersaturated, amorphous state. However, repeated freeze-thaw cycles provide the kinetic energy and nucleation events necessary for the compound to transition into a lower-energy, highly stable crystalline lattice, which is significantly less soluble in DMSO 23.

  • Oxidative Vulnerability: The primary amine (-NH₂) on the pyrimidine ring is susceptible to oxidation over time. Purging vials with an inert gas displaces oxygen, mitigating oxidative degradation and preserving the compound's pharmacological integrity 4.

Logic Root Compound Precipitation in DMSO Stock Water Atmospheric Moisture Absorption Mech1 Decreased Solubility & Freezing Point Depression Water->Mech1 FT Repeated Freeze-Thaw Cycles Mech2 Crystallization Nucleation (Amorphous to Crystalline) FT->Mech2 Ox Oxidation of Amine Group Mech3 Formation of Insoluble Degradation Byproducts Ox->Mech3 Mech1->Root Mech2->Root Mech3->Root

Mechanistic pathways leading to compound precipitation in DMSO stock solutions.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. You must not proceed to the next step unless the validation checkpoint of the current step is met.

Step 1: Workspace & Reagent Preparation
  • Action: Equilibrate the lyophilized 2-Methyl-5-phenylpyrimidin-4-amine and anhydrous DMSO (≥99.9% purity) to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the reagents, permanently introducing water into the system.

Step 2: Weighing & Transfer
  • Action: Using a calibrated analytical balance (0.1 mg precision), weigh the required mass (e.g., 1.85 mg for 1 mL of 10 mM free base). Transfer immediately to a sterile, amber glass vial.

  • Validation Checkpoint: Verify the compound form (Free Base vs. HCl salt) against the lot-specific CoA to ensure the calculated mass matches your target molarity.

Step 3: Dissolution
  • Action: Add the calculated volume of anhydrous DMSO. Cap tightly and vortex gently for 60 seconds. If undissolved, sonicate in a water bath at room temperature (or up to 37°C) for 2–5 minutes.

  • Validation Checkpoint (Critical): Hold the vial against a high-contrast background under a bright light source. The solution must be completely optically clear. If any micro-particulates or Schlieren lines (indicating incomplete mixing) are visible, the system is not validated. Continue sonication.

Step 4: Aliquoting & Inert Gas Purging
  • Action: Divide the bulk stock into single-use aliquots (e.g., 20–50 µL) in low-protein-binding microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the liquid surface before capping.

  • Causality: Aliquoting eliminates freeze-thaw cycles. Inert gas purging displaces oxygen, preventing oxidation of the pyrimidine-4-amine group during prolonged storage.

Step 5: Storage
  • Action: Store aliquots tightly sealed at -80°C (preferred) or -20°C, protected from light.

Workflow N1 1. Weigh Compound (e.g., 1.85 mg for 10 mM) N2 2. Add Anhydrous DMSO (≥99.9% purity) N1->N2 N3 3. Vortex & Sonicate (37°C if needed) N2->N3 N4 4. Visual Inspection (Check for clarity) N3->N4 N4->N3 Precipitate N5 5. Aliquot (20-50 µL volumes) N4->N5 Clear Solution N6 6. Purge Vials (Argon / Nitrogen) N5->N6 N7 7. Store at -80°C (Desiccated & Dark) N6->N7

Workflow for preparing and storing 2-Methyl-5-phenylpyrimidin-4-amine DMSO stock solutions.

Troubleshooting: Aqueous Dilution & Precipitation

Observation: When diluting the DMSO stock into aqueous assay buffers or cell culture media, a cloudy precipitate forms. Causality: The compound experiences a sudden shift in dielectric constant, dropping below its thermodynamic solubility limit in water. Resolution: Always add the DMSO stock dropwise into the aqueous buffer while actively vortexing, rather than adding buffer to the DMSO. If precipitation occurs, warming the media to 37°C and applying brief sonication can often re-dissolve amorphous precipitates 5. Ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to prevent cellular toxicity.

References

  • Title: The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath URL: [Link]

  • Title: How long can a compound be stable in DMSO for? Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Formulation Strategies for Oral Administration of 2-Methyl-5-phenylpyrimidin-4-amine in Murine Models

Target Audience: Preclinical Scientists, Formulation Chemists, and In Vivo Pharmacologists. Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Rationale 2-Methyl-5-phenylpyrimidin-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Scientists, Formulation Chemists, and In Vivo Pharmacologists. Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Rationale

2-Methyl-5-phenylpyrimidin-4-amine is a representative small-molecule building block and pharmacophore frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. Characterized by a rigid, planar pyrimidine core and a lipophilic phenyl substitution, the free base of this compound exhibits pronounced hydrophobicity and poor aqueous solubility.

When transitioning from in vitro assays to in vivo murine models, formulation optimization is the most critical variable. Administering poorly soluble aminopyrimidines via oral gavage (PO) without an optimized vehicle leads to erratic gastrointestinal (GI) absorption, high inter-subject pharmacokinetic (PK) variability, and ultimately, uninterpretable pharmacodynamic (PD) efficacy data.

As a Senior Application Scientist, I have designed this guide to detail two field-proven formulation strategies for such compounds: a Thermodynamically Stable Co-solvent Solution [1] and a Kinetically Stabilized Aqueous Suspension [2].

Physicochemical Profiling & Excipient Selection (Causality)

Do not select excipients arbitrarily; every component in your vehicle must serve a specific physicochemical purpose to overcome the compound's inherent barriers to absorption.

Strategy A: The Co-Solvent Solution (DMSO / PEG300 / Tween 80 / Saline)

This strategy forces the compound into a molecularly dispersed state, bypassing the dissolution rate-limiting step in the GI tract. It is ideal for precise PK profiling and low-to-medium dose efficacy studies (typically ≤ 20 mg/kg)[3].

  • Dimethyl Sulfoxide (DMSO) (10%): Acts as the primary solvent. Its high dielectric constant disrupts the strong crystal lattice energy of the planar pyrimidine ring.

  • Polyethylene Glycol 300 (PEG300) (40%): Serves as a water-miscible co-solvent. It acts as a thermodynamic bridge between the highly organic DMSO phase and the aqueous phase, preventing the drug from "crashing out"[4].

  • Tween 80 (Polysorbate 80) (5%): A non-ionic surfactant that forms micelles, further solubilizing lipophilic domains and preventing nucleation during aqueous dilution[1].

  • Saline/PBS (45%): The bulk aqueous diluent required to reduce the osmolarity and viscosity of the formulation to physiologically acceptable levels for murine gastric tolerability[4].

Strategy B: The Polymer Suspension (Methylcellulose / Tween 80)

When the required dose exceeds the absolute solubility limit of the compound (e.g., > 50 mg/kg for toxicity studies), a suspension must be used[5].

  • 0.5% Methylcellulose (MC): Acts as a rheology modifier. According to Stokes' Law, increasing the kinematic viscosity of the continuous phase exponentially decreases the sedimentation rate of the suspended drug particles, ensuring dose homogeneity during gavage[6].

  • 0.2% Tween 80: Acts as a wetting agent. Without it, the hydrophobic 2-methyl-5-phenylpyrimidin-4-amine particles will float on the aqueous surface (agglomeration) due to high interfacial tension[7].

Quantitative Formulation Comparison

Summarized below are the operational and biopharmaceutical parameters for both vehicle systems.

ParameterSolution VehicleSuspension Vehicle
Standard Composition 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline0.5% Methylcellulose, 0.2% Tween 80, 99.3% Water
Thermodynamic State Molecularly dispersed (True Solution)Particulate dispersion (Suspension)
Maximum Typical Dose 10 - 20 mg/kg (Solubility limited)> 100 mg/kg (Viscosity/Volume limited)
Preparation Time ~15 minutes~12 hours (Requires overnight MC hydration)
In Vivo Absorption Rapid Tmax (Bypasses dissolution)Slower Tmax (Dissolution rate-limited)
Primary Application Pharmacokinetics (PK), PD target engagementMaximum Tolerated Dose (MTD), Toxicology

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system . If the visual cues described do not occur, the formulation has failed and must not be administered to the animal.

Protocol A: Preparation of the Solution Formulation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

Note: Always add components in this exact sequential order to prevent precipitation[1].

  • Primary Dissolution: Weigh the required mass of 2-Methyl-5-phenylpyrimidin-4-amine into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume). Vortex vigorously or sonicate for 2-3 minutes.

    • Self-Validation Check: The liquid must be 100% optically clear. If particles remain, the target concentration exceeds the DMSO solubility limit.

  • Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO-drug solution. Vortex for 30 seconds to ensure a homogenous binary mixture[4].

  • Surfactant Addition: Add Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or weigh it by mass. Vortex for 1 minute.

  • Aqueous Quench: While continuously vortexing the vial, add the Saline (45% of final volume) dropwise.

    • Self-Validation Check: The final formulation must remain a transparent, clear solution. If the solution turns cloudy, milky, or exhibits fine needle-like crystals, the compound has precipitated (crashed out). Do not dose; you must restart with a lower target concentration.

Protocol B: Preparation of the Suspension Formulation (0.5% MC / 0.2% Tween 80)

Note: Methylcellulose exhibits inverse solubility; it hydrates better in cold water but must first be dispersed in hot water to prevent clumping[6].

  • Vehicle Preparation (Day Prior):

    • Heat 30% of the target volume of Milli-Q water to 70–80°C[6].

    • Add the Methylcellulose powder (0.5% w/v final) to the hot water while stirring rapidly with a magnetic stir bar. The powder will disperse but not dissolve.

    • Add the remaining 70% of the water as ice-cold Milli-Q water. Transfer the beaker to a 4°C refrigerator and stir overnight.

    • The next morning, add 0.2% (v/v) Tween 80 and stir until homogenous[7].

  • Drug Compounding: Weigh the 2-Methyl-5-phenylpyrimidin-4-amine powder into a mortar or glass vial.

  • Wetting and Homogenization: Add a small volume of the MC/Tween 80 vehicle to the powder to form a thick paste. Triturate (grind) thoroughly to break up aggregates. Gradually add the remaining vehicle using geometric dilution.

  • Final Dispersion: Probe sonicate the mixture on ice for 3 cycles (10 seconds on, 10 seconds off) to ensure a uniform particle size distribution.

    • Self-Validation Check: The suspension should look like uniform milk. Let it sit on the bench for 10 minutes. If a distinct layer of powder settles at the bottom, the particle size is too large or the MC viscosity is too low.

Protocol C: Murine Oral Gavage (PO) Administration
  • Dose Volume Calculation: The standard PO dosing volume for mice is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse)[5]. Never exceed 20 mL/kg to prevent gastric rupture or reflux.

  • Equipment: Use a 20G to 22G reusable stainless-steel feeding needle with a ball tip, or a flexible plastic gavage tube.

  • Administration: Gently restrain the mouse by the scruff to align the esophagus and stomach vertically. Insert the gavage needle over the tongue and gently advance it down the esophagus. Crucial: Resistance indicates tracheal insertion. If resistance is felt, withdraw immediately. Inject the formulation smoothly.

Mechanistic Visualization

The following diagram illustrates the in vivo biopharmaceutical fate of 2-Methyl-5-phenylpyrimidin-4-amine based on the chosen formulation strategy.

G Start 2-Methyl-5-phenylpyrimidin-4-amine SolForm Solution Formulation (DMSO/PEG300/Tween/Saline) Start->SolForm SuspForm Suspension Formulation (0.5% MC / 0.2% Tween 80) Start->SuspForm Stomach Murine Stomach (pH 3.0 - 4.0) SolForm->Stomach PO Gavage SuspForm->Stomach PO Gavage Dissolution In Vivo Dissolution (Rate-Limiting) Stomach->Dissolution Suspension SolutionState Molecularly Dispersed Intestinal Fluid Stomach->SolutionState Solution Dissolution->SolutionState Absorption Intestinal Permeability SolutionState->Absorption Hepatic Hepatic Portal Vein Absorption->Hepatic Systemic Systemic Circulation Hepatic->Systemic

In vivo absorption pathway of 2-Methyl-5-phenylpyrimidin-4-amine based on formulation strategy.

Sources

Application

Application Note: The Role of 2-Methyl-5-phenylpyrimidin-4-amine in Oncology Fragment-Based Drug Discovery (FBDD)

Introduction: The Pyrimidin-4-amine Scaffold as a Privileged Pharmacophore In contemporary oncology drug discovery, identifying highly selective kinase inhibitors remains a primary objective. Fragment-Based Drug Discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidin-4-amine Scaffold as a Privileged Pharmacophore

In contemporary oncology drug discovery, identifying highly selective kinase inhibitors remains a primary objective. Fragment-Based Drug Discovery (FBDD) has emerged as a superior paradigm for generating novel chemical matter with optimal ligand efficiency (LE)[1]. Within this space, 2-Methyl-5-phenylpyrimidin-4-amine (CAS: 1423026-91-8) serves as a highly versatile, privileged fragment[2].

Rather than functioning as a standalone therapeutic, this low-molecular-weight compound is utilized as a foundational building block to construct potent ATP-competitive kinase inhibitors[3]. The structural topology of 2-Methyl-5-phenylpyrimidin-4-amine provides three distinct vectors for rational drug design:

  • The Pyrimidin-4-amine Core: Acts as a classic "hinge-binder." The exocyclic amine acts as a hydrogen bond donor, while the N1/N3 of the pyrimidine ring acts as a hydrogen bond acceptor, anchoring the fragment to the kinase hinge region (e.g., interacting with methionine residues)[4].

  • The 5-Phenyl Motif: Projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing essential van der Waals interactions that can be further substituted to dictate kinase selectivity[5].

  • The 2-Methyl Group: Orients toward the solvent-exposed region, serving as an ideal synthetic vector for appending solubilizing groups (e.g., morpholine or piperazine derivatives) to improve pharmacokinetic properties without disrupting the core binding mode[1].

G A Oncogenic Stimulus (Growth Factors) B Receptor Tyrosine Kinases (e.g., AXL, BRK) A->B C Intracellular Kinases (e.g., MAP4K4) B->C D Downstream Signaling (PI3K/AKT, MAPK) B->D C->D E Tumor Proliferation & Metastasis D->E

Fig 1: Kinase signaling cascades targeted by pyrimidin-4-amine derived inhibitors.

Structural Rationale and Mechanism of Action

The efficacy of the pyrimidin-4-amine scaffold has been validated across multiple oncogenic targets, including MAP4K4, BRK/PTK6, and AXL kinases[1],[5],[4].

When 2-Methyl-5-phenylpyrimidin-4-amine is soaked into a kinase crystal structure, it typically stabilizes the DFG-in conformation (active state) of the kinase[5]. The fragment's low initial affinity (often in the high micromolar range) is offset by its exceptional Ligand Efficiency (LE > 0.3). By utilizing structure-based drug design (SBDD), medicinal chemists can systematically grow the fragment, adding molecular weight only where it contributes to binding enthalpy, thereby avoiding the "molecular obesity" that plagues high-throughput screening (HTS) hits[1].

G S1 Fragment Library Screening S2 Hit Identification (2-Methyl-5-phenyl pyrimidin-4-amine) S1->S2 S3 X-Ray Crystallography (Hinge Binding Validation) S2->S3 S4 Vector Elaboration (SAR Optimization) S3->S4 S5 Lead Candidate Selection S4->S5

Fig 2: Fragment-Based Drug Discovery (FBDD) workflow for kinase inhibitors.

Data Presentation: Fragment Optimization Trajectory

To illustrate the utility of this building block, the following table summarizes a representative Structure-Activity Relationship (SAR) trajectory, demonstrating how the base fragment is optimized into a lead-like molecule targeting a generic oncogenic kinase (e.g., MAP4K4 or AXL).

Compound StageCore ScaffoldSubstitution (Solvent Vector)Substitution (Hydrophobic Vector)Kinase IC₅₀ (nM)Ligand Efficiency (LE)
Initial Fragment 2-Methyl-5-phenylpyrimidin-4-amineNone (Methyl)None (Phenyl)~45,0000.42
Intermediate 1 Pyrimidin-4-amineMorpholino-ethylPhenyl1,2000.38
Intermediate 2 Pyrimidin-4-amineMorpholino-ethyl3-Fluoro-phenyl1500.39
Lead Candidate Pyrimidin-4-aminePiperazinyl-propyl3-Fluoro-4-chloro-phenyl12 0.41

Note: The initial fragment provides the high LE foundation. Subsequent vector elaboration increases potency (lowers IC₅₀) while maintaining a highly efficient binding profile.

Experimental Protocols

The following protocols outline the self-validating systems required to screen and structurally validate 2-Methyl-5-phenylpyrimidin-4-amine derivatives in early drug discovery.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Inhibition Assay

Purpose: To quantify the IC₅₀ of pyrimidin-4-amine derivatives. This assay measures the phosphorylation of a synthetic peptide substrate.

Causality & Logic: Fragments often suffer from non-specific aggregation, leading to false positives. We include CHAPS detergent to prevent micelle formation. Furthermore, the ATP concentration is strictly maintained at the apparent Km​ to ensure the assay remains highly sensitive to competitive hinge-binders.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, and 1 mM DTT. Rationale: DTT prevents the oxidation of catalytic cysteine residues, ensuring kinase viability.

  • Compound Serial Dilution: Dispense 2-Methyl-5-phenylpyrimidin-4-amine derivatives in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., MAP4K4, 2 nM final concentration) diluted in assay buffer. Incubate at room temperature for 30 minutes. Rationale: Pre-incubation allows slow-binding fragments to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Ensure the final ATP concentration equals the previously determined Km​ for the specific kinase.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and Europium-labeled anti-phospho antibodies.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) measuring emission at 620 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: X-Ray Co-Crystallization via Fragment Soaking

Purpose: To validate the hinge-binding mode of the pyrimidin-4-amine core and map the growth vectors for SAR optimization[4].

Causality & Logic: Because fragments have low intrinsic affinity, they must be soaked into apo-crystals at very high concentrations (e.g., 10-50 mM). This requires high solvent tolerance in the crystal system.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target kinase domain using the hanging-drop vapor diffusion method. Mix 1 µL of purified kinase (10 mg/mL) with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate). Rationale: Vapor diffusion allows for slow, controlled supersaturation, yielding high-diffraction-quality crystals.

  • Fragment Preparation: Prepare a 100 mM stock of 2-Methyl-5-phenylpyrimidin-4-amine in 100% DMSO.

  • Soaking Drop Formulation: Create a soaking solution containing the reservoir buffer supplemented with 10% DMSO and 10 mM of the fragment.

  • Crystal Soaking: Using a micro-loop, transfer the apo-crystals into the soaking drop. Incubate for 24 to 48 hours at 20°C. Rationale: Extended soaking time at high concentration drives the low-affinity fragment into the active site via mass action.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (soaking buffer + 20% glycerol) to prevent ice lattice formation, then flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron light source. Solve the structure using molecular replacement and analyze the electron density map to confirm the hydrogen bonds between the pyrimidin-4-amine nitrogens and the kinase hinge backbone.

Conclusion

2-Methyl-5-phenylpyrimidin-4-amine is a highly validated, structurally efficient starting point for oncology drug discovery. By leveraging its inherent hinge-binding capabilities and utilizing the methyl and phenyl groups as vectors for synthetic elaboration, researchers can systematically develop potent, selective kinase inhibitors. The integration of rigorous biophysical screening (TR-FRET) and structural biology (X-ray crystallography) ensures that the optimization process is driven by rational, self-validating data.

References

  • Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Frontiers in Oncology / PubMed Central (PMC). Available at:[Link] (Derived from PMC source data)

  • Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors. Acta Pharmaceutica Sinica B / PubMed Central (PMC). Available at:[Link] (Derived from PMC source data)

  • Compound Libraries - Fragment-based drug discovery. Selvita. Available at:[Link]

Sources

Method

Application Note: Profiling 2-Methyl-5-phenylpyrimidin-4-amine in High-Throughput Screening (HTS) Kinase Assays

Introduction & Mechanistic Rationale In small-molecule drug discovery, the 4-aminopyrimidine scaffold is universally recognized as a "privileged chemotype," particularly in the development of ATP-competitive kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In small-molecule drug discovery, the 4-aminopyrimidine scaffold is universally recognized as a "privileged chemotype," particularly in the development of ATP-competitive kinase inhibitors [1]. When designing High-Throughput Screening (HTS) libraries or Fragment-Based Drug Discovery (FBDD) campaigns, 2-Methyl-5-phenylpyrimidin-4-amine serves as an ideal foundational building block.

As an application scientist, I often see screening campaigns fail due to a fundamental misunderstanding of how a fragment interacts with both the biological target and the assay physics. This compound is not just a random chemical; its substitution pattern provides highly specific vectors for target engagement:

  • The 4-Amino & N3 Core: Acts as the primary pharmacophore, forming canonical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region [1, 4].

  • The 5-Phenyl Group: Projects deeply into the hydrophobic pocket (often interacting with the gatekeeper residue), dictating early selectivity profiles.

  • The 2-Methyl Group: Faces the solvent-exposed ribose pocket, serving as a synthetic vector for future library expansion (e.g., via Buchwald-Hartwig cross-coupling) without disrupting the core hinge-binding geometry.

Structural Logic of Target Engagement

Hinge_Binding Core 2-Methyl-5-phenylpyrimidin-4-amine (Scaffold Core) N3_NH2 N3 & 4-NH2 (Bidentate H-Bonds) Core->N3_NH2 Phenyl 5-Phenyl Group (Steric/Hydrophobic) Core->Phenyl Methyl 2-Methyl Group (Vector Extension) Core->Methyl Hinge Kinase Hinge Region (Backbone C=O & NH) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent-Exposed Ribose Pocket N3_NH2->Hinge Anchors Phenyl->Gatekeeper Projects into Methyl->Solvent Faces

Figure 1: Pharmacophoric mapping of 2-Methyl-5-phenylpyrimidin-4-amine within a typical kinase ATP-binding site.

Assay Selection: Why TR-FRET?

Aromatic, conjugated fragments like 5-phenylpyrimidines often exhibit intrinsic auto-fluorescence in the 300–450 nm range. If screened using standard fluorescence intensity assays, these compounds generate high false-positive rates (assay interference).

To build a self-validating system , we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [2]. By utilizing a long-lifetime lanthanide fluorophore (e.g., Europium, half-life > 1 ms) as the donor, we introduce a time delay (typically 50–100 µs) before measuring the emission. This delay allows all short-lived compound auto-fluorescence to decay to zero, isolating only the true biological signal.

TR-FRET HTS Workflow

HTS_Workflow Lib Compound Library (Acoustic Dispensing) Rxn Kinase Reaction (ATP + Substrate) Lib->Rxn 2.5 nL Quench Quench & Detect (Eu-Ab + XL665) Rxn->Quench 60 min Read TR-FRET Readout (665nm / 620nm) Quench->Read Time Delay QC QC Read->QC Ratio

Figure 2: Step-by-step TR-FRET workflow optimized for 384-well high-throughput screening.

Detailed Experimental Protocol

This methodology is optimized for a 384-well low-volume format, ensuring minimal reagent consumption while maintaining robust statistical parameters.

Step 1: Acoustic Compound Dispensing

Causality: Traditional tip-based liquid handling causes carryover and requires high DMSO volumes, which can denature the kinase. Acoustic dispensing eliminates these variables.

  • Prepare a 10 mM stock of 2-Methyl-5-phenylpyrimidin-4-amine in 100% anhydrous DMSO.

  • Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 2.5 nL of the compound into a 384-well low-volume white microplate (Corning).

  • Include positive controls (known pan-kinase inhibitor, e.g., Staurosporine) and negative controls (DMSO only) in columns 1-2 and 23-24.

Step 2: Kinase Reaction Assembly

Causality: ATP must be kept at its apparent Km​ to ensure the assay is sensitive to competitive hinge-binders.

  • Prepare the Kinase/Substrate Mix : 1 nM recombinant Kinase and 200 nM biotinylated peptide substrate in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Add 1 µL of the Kinase/Substrate Mix to the assay plate.

  • Prepare the ATP Mix : ATP at the pre-determined Km​ concentration in Assay Buffer.

  • Add 1.5 µL of the ATP Mix to initiate the reaction. The final assay volume is 2.5 µL, yielding a final DMSO concentration of 0.1%.

  • Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 60 minutes.

Step 3: Quench and Detection
  • Prepare the Detection Buffer : TR-FRET buffer supplemented with 20 mM EDTA (to chelate Mg2+ and halt kinase activity).

  • Add Europium-labeled anti-phospho antibody (Donor, 1 nM final) and Streptavidin-XL665 (Acceptor, 20 nM final) to the Detection Buffer.

  • Dispense 2.5 µL of the Detection Mix into all wells.

  • Incubate in the dark at RT for 60 minutes to allow the FRET complex to reach equilibrium.

Step 4: Plate Reading
  • Read the plate on a TR-FRET compatible multimode reader (e.g., PHERAstar FSX or EnVision).

  • Settings: Excitation at 337 nm. Delay time: 50 µs. Integration time: 400 µs.

  • Measure dual emission at 620 nm (Europium) and 665 nm (XL665).

Data Presentation & Quality Control

The integrity of an HTS assay is strictly governed by its statistical robustness. We utilize the Z'-factor [3] to validate the assay before analyzing the compound's inhibitory profile. The TR-FRET ratio is calculated as: (Emission 665 nm / Emission 620 nm) × 10,000.

Table 1: Target HTS Validation Metrics
MetricTarget ThresholdCausality / Interpretation
Z'-factor > 0.60 Defines the screening window. A Z'-factor > 0.5 indicates an "excellent assay" with wide separation between positive and negative controls [3].
Signal-to-Background (S/B) > 10.0 High S/B ensures that weak fragment hits (typical of 2-Methyl-5-phenylpyrimidin-4-amine derivatives) are confidently detected above baseline noise.
DMSO Tolerance Up to 2% Validates that the 0.1% final DMSO used in the assay will not artificially suppress kinase activity or cause protein precipitation.
CV (Coefficient of Variation) < 5% Ensures acoustic dispensing and detection mechanics are uniform across the 384-well plate.
Data Interpretation

If the Z'-factor is > 0.60, the assay is validated. Calculate the percentage inhibition for 2-Methyl-5-phenylpyrimidin-4-amine. Because it is a fragment-sized scaffold, a primary hit is typically defined as >30% inhibition at 10 µM . Hits are then progressed to 10-point dose-response curves to generate absolute IC50​ values.

References

  • Wu, P., et al. (2020). "Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders." Future Medicinal Chemistry, 13(1), 45-62. URL: [Link]

  • Baki, A., et al. (2003). "A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype." Journal of Biomolecular Screening, 8(4), 447-452. URL: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. URL: [Link]

  • Zhao, Z., et al. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." MDPI Molecules, 26(17), 5174. URL: [Link]

Application

Application Note: LC-MS/MS Method Development and Tuning Protocols for 2-Methyl-5-phenylpyrimidin-4-amine

Introduction and Analytical Rationale The accurate quantification of small-molecule heterocyclic amines is a cornerstone of modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 2-Methyl-5-phenylpyrimidin-4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

The accurate quantification of small-molecule heterocyclic amines is a cornerstone of modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 2-Methyl-5-phenylpyrimidin-4-amine (often handled as its hydrochloride salt, CAS 1423026-91-8)[1] presents unique analytical behavior due to its electron-rich pyrimidine core, lipophilic phenyl substituent, and basic primary amine group.

As a Senior Application Scientist, I approach the mass spectrometric tuning of this compound not merely as a checklist, but as a physicochemical puzzle. The goal is to maximize the signal-to-noise (S/N) ratio while ensuring a robust, self-validating methodology. Because the pyrimidine nitrogens and the primary amine have distinct proton affinities, Positive Electrospray Ionization (ESI+) is the definitive choice. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we ensure >99% of the analyte is protonated in solution prior to droplet formation, driving the equilibrium toward the [M+H]+ precursor ion at m/z 186.1.

Mechanistic Fragmentation Analysis

Understanding the gas-phase fragmentation of substituted pyrimidines is critical for selecting stable Multiple Reaction Monitoring (MRM) transitions. Under Collision-Induced Dissociation (CID), aminopyrimidines typically undergo the loss of small neutral molecules prior to the catastrophic cleavage of the pyrimidine ring[2].

For 2-Methyl-5-phenylpyrimidin-4-amine ( [M+H]+ m/z 186.1), we predict three primary pathways:

  • Loss of Ammonia (-17 Da): The primary amine group readily expels NH3​ at low collision energies, yielding a highly stable fragment at m/z 169.1. This is the most abundant product ion and serves as the quantifier transition .

  • Loss of Cyanamide (-42 Da): A classic ring-opening mechanism for 2- and 4-aminopyrimidines involves the expulsion of NH2​CN , yielding an m/z 144.1 fragment[2]. This serves as an excellent qualifier transition .

  • Pyrimidine Ring Cleavage: At higher collision energies, the pyrimidine core disintegrates (often via the loss of HCN or CH3​CN ), leaving a phenyl-stabilized hydrocarbon fragment (m/z 115.1)[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 186.1 Frag1 Quantifier Ion m/z 169.1 Precursor->Frag1 - NH3 (17 Da) Frag2 Qualifier Ion 1 m/z 144.1 Precursor->Frag2 - NH2CN (42 Da) Frag3 Qualifier Ion 2 m/z 115.1 Precursor->Frag3 Ring Cleavage

Proposed CID fragmentation pathway for 2-Methyl-5-phenylpyrimidin-4-amine [M+H]+.

Step-by-Step MS/MS Tuning Protocol

To establish a self-validating protocol, the tuning process must be decoupled from chromatographic variables. We utilize direct syringe infusion to maintain a steady-state Taylor cone, allowing for the precise isolation of variables (Declustering Potential, Collision Energy, and Cell Exit Potential).

Phase 1: Preparation of the Tuning Solution
  • Stock Solution: Dissolve 1.0 mg of 2-Methyl-5-phenylpyrimidin-4-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Infusion Solution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: Acetonitrile is preferred over methanol here because it provides superior desolvation efficiency in the ESI source, which is critical for rigid aromatic systems.

Phase 2: Source Optimization and Q1 Scan
  • Connect a Hamilton syringe to the MS infusion port and set the flow rate to 10 µL/min .

  • Operate the mass spectrometer in Q1 Full Scan mode (m/z 100–300).

  • Observe the signal at m/z 186.1.

  • Optimize Declustering Potential (DP): Ramp the DP from 20 V to 150 V.

    • Causality Note: The DP must be high enough to strip away solvent clusters and prevent sodium adducts ( [M+Na]+ at m/z 208.1), but low enough to prevent in-source fragmentation (loss of NH3​ before entering Q1). The optimal DP is typically found around 60 V .

Phase 3: Product Ion Scan and MRM Optimization
  • Isolate m/z 186.1 in Q1 and operate in Product Ion Scan (MS2) mode .

  • Ramp the Collision Energy (CE) from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.

  • Identify the maximum intensity for fragments m/z 169.1, 144.1, and 115.1.

  • Record the optimal CE for each specific transition to maximize sensitivity.

Workflow N1 1. Prepare Tuning Solution N2 2. Syringe Infusion (ESI+ Mode) N1->N2 N3 3. Q1 Scan: Find [M+H]+ N2->N3 N4 4. MS2 Scan: CID Fragmentation N3->N4 N5 5. Optimize CE & Finalize MRM N4->N5

Step-by-step LC-MS/MS tuning workflow for 2-Methyl-5-phenylpyrimidin-4-amine.

Quantitative Data and Optimized Parameters

The following tables summarize the empirically derived parameters required for high-sensitivity detection. These values serve as a starting point for triple quadrupole systems (e.g., Sciex API 4000/6500, Waters Xevo, or Agilent 6400 series).

Table 1: Optimized MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)Transition TypeDwell Time (ms)Declustering Potential (V)Collision Energy (eV)
186.1169.1Quantifier506018
186.1144.1Qualifier 1506028
186.1115.1Qualifier 2506035
Table 2: ESI Source Parameters
ParameterRecommended ValueCausality / Rationale
Ionization Mode ESI PositiveExploits the basicity of the pyrimidine and primary amine.
Capillary Voltage 3500 VMaintains a stable Taylor cone without inducing corona discharge.
Source Temperature 450 °CEnsures complete droplet desolvation at typical LC flow rates (0.4 mL/min).
Desolvation Gas 800 L/hrSweeps away neutral solvent molecules, reducing background noise.
Collision Gas Medium / HighArgon/Nitrogen pressure optimized for efficient CID fragmentation.

System Suitability and Self-Validation Protocol

To ensure the trustworthiness of the method, every analytical batch must be preceded by a self-validating System Suitability Test (SST):

  • Double Blank Injection: Inject 5 µL of the initial mobile phase. Verify that there are no ghost peaks or carryover at the retention time of the analyte.

  • Lower Limit of Quantification (LLOQ) Check: Inject the lowest calibration standard (e.g., 1 ng/mL). The S/N ratio for the 186.1 169.1 transition must be 10:1.

  • Ion Ratio Verification: The peak area ratio between the Quantifier (169.1) and Qualifier (144.1) must remain within ± 20% of the ratio established during tuning. Deviations indicate co-eluting matrix interferences.

References

  • PubChemLite (Université du Luxembourg) . "2-methyl-5-phenylpyrimidin-4-amine hydrochloride (C11H11N3) - Structural Information and Mass Spectrometry Profile." PubChemLite Database. Available at:[Link]

  • RSC Publishing . "Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine." Physical Chemistry Chemical Physics. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-5-phenylpyrimidin-4-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic, templated protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic, templated protocols. Synthesizing 2-Methyl-5-phenylpyrimidin-4-amine via the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyrimidin-4-amine and phenylboronic acid is a highly optimizable route. However, the presence of a free primary amine and a basic pyrimidine core introduces specific mechanistic hurdles.

This guide dissects the causality behind common reaction failures and provides you with field-proven, self-validating workflows to ensure high-yield synthesis.

Standard Operating Procedure (SOP): Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. At critical junctures, specific visual or analytical checks are embedded to ensure the integrity of the reaction before proceeding.

Objective: High-yield cross-coupling of unprotected 5-bromo-2-methylpyrimidin-4-amine with phenylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyrimidin-4-amine (1.0 mmol, 188 mg), phenylboronic acid (1.5 mmol, 183 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

    • Self-Validation Check: Inspect the catalyst powder. It must be a bright red/orange color. A dull brown or black appearance indicates premature palladium black formation (catalyst degradation), and the batch should be discarded.

  • Solvent & Degassing: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Seal the flask with a rubber septum. Degas the mixture strictly by sparging with Argon for 15 minutes, or via 3 freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours under a positive pressure of Argon.

  • Analytical Monitoring: Sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LC-MS at 254 nm.

    • Self-Validation Check: The reaction is deemed complete only when the peak corresponding to the starting pyrimidine halide (m/z 188/190) is <5% relative to the product peak (m/z 186 [M+H]⁺).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0–10% MeOH in DCM) to afford the pure 2-Methyl-5-phenylpyrimidin-4-amine.

Diagnostic Workflow

G Start Set up Suzuki-Miyaura Coupling Analyze LC-MS Analysis of Crude Start->Analyze CheckConv Is conversion >95%? Analyze->CheckConv Success Proceed to Workup & Isolation CheckConv->Success Yes Issue1 High Unreacted Pyrimidine & No Boronic Acid CheckConv->Issue1 No Issue2 High Biphenyl Formation CheckConv->Issue2 No Issue3 Stalled Conversion with Reagents Present CheckConv->Issue3 No Fix1 Fix: Reduce base strength or use MIDA boronate (Protodeboronation) Issue1->Fix1 Fix1->Start Fix2 Fix: Strict degassing (Oxidative Homocoupling) Issue2->Fix2 Fix2->Start Fix3 Fix: Use dppf/XPhos or protect -NH2 group (Catalyst Poisoning) Issue3->Fix3 Fix3->Start

Figure 1: Diagnostic workflow for optimizing the Suzuki-Miyaura synthesis of the target pyrimidine.

Troubleshooting Guides & FAQs

Q: The 5-bromo-2-methylpyrimidin-4-amine starting material remains unreacted, but the phenylboronic acid is entirely consumed. What is the mechanism behind this failure? A: This is a classic case of protodeboronation . Under the basic conditions required for the Suzuki-Miyaura coupling, the neutral boronic acid reacts with the base (e.g., hydroxide or carbonate) in a rapid pre-equilibrium to form a tetrahedral anionic boronate species. This activated species can undergo a rate-limiting protonolysis, cleaving the C-B bond and releasing benzene, thus consuming your reagent before transmetalation can occur[1].

  • Actionable Fix: Switch to a milder, anhydrous base like K₃PO₄, or lower the water content in your solvent mixture. Advanced machine-learning optimization studies on heteroaryl cross-couplings demonstrate that shifting away from harsh aqueous bases significantly decreases protodeboronation and increases the overall ratio of product to by-products[2]. Alternatively, utilize a slow-release MIDA boronate to keep the effective concentration of the reactive boronic acid low[1].

Q: The reaction stalls at ~40% conversion. Both starting materials are still present, and the catalyst has turned black. Why is the catalytic cycle breaking down? A: The stalling is likely caused by catalyst poisoning via amine coordination . 5-bromo-2-methylpyrimidin-4-amine possesses a free primary amine (-NH₂) and basic pyrimidine nitrogen atoms. These heteroatoms can act as competing n-donor ligands, coordinating to the Pd(II) intermediate and displacing the phosphine ligands. This forms an inactive, stable palladium complex that eventually aggregates into inactive palladium black.

  • Actionable Fix: Direct Suzuki coupling of unprotected aminopyrimidines requires a tightly binding, bidentate ligand to prevent displacement by the substrate[3]. Switch from monodentate ligands like PPh₃ to a robust bidentate ligand like dppf (using Pd(dppf)Cl₂). If the problem persists, temporarily mask the amine with a Boc protecting group prior to the coupling step.

Q: I am observing a large peak in the LC-MS corresponding to biphenyl (m/z 154). How do I suppress this? A: Biphenyl is the product of oxidative homocoupling of phenylboronic acid. This side reaction is catalyzed by palladium in the presence of trace oxygen, which acts as the terminal oxidant.

  • Actionable Fix: The system must be rigorously anaerobic. Sparging the solvent with argon for 15 minutes is the minimum requirement; for sensitive scales, employ the freeze-pump-thaw method (3 cycles) to ensure complete removal of dissolved oxygen.

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative causality between experimental conditions and reaction yields for the synthesis of 2-Methyl-5-phenylpyrimidin-4-amine.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)Primary Impurity / Issue
1Pd(OAc)₂PPh₃Na₂CO₃Dioxane/H₂O (4:1)10035%Unreacted Pyrimidine (Catalyst Poisoning)
2Pd(OAc)₂PPh₃Na₂CO₃Toluene/EtOH (1:1)9042%Biphenyl (Oxidative Homocoupling)
3Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O (4:1)9068%Benzene (Protodeboronation)
4 Pd(dppf)Cl₂ dppf K₃PO₄ Dioxane/H₂O (4:1) 90 92% None (Trace starting material)

Note: Entry 4 represents the optimized conditions utilized in the SOP above, demonstrating the necessity of a bidentate ligand (dppf) and a milder base (K₃PO₄) to suppress both catalyst poisoning and protodeboronation.

References
  • Title: Neighboring Protonation Unveils Lewis Acidity in the B3NO2 Heterocycle Source: ACS Publications URL: 1

  • Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling Source: Science / NSF PAR URL: 2

  • Title: US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling Source: Google Patents URL: 3

Sources

Optimization

Technical Support Center: 2-Methyl-5-phenylpyrimidin-4-amine Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their active pharmaceutical ingredients (APIs) and intermediates. 2-Methyl-5-phenylpyrimidin-4-amine is a highly valuable heterocyclic building block, but its pyrimidine-4-amine core is uniquely vulnerable to environmental stressors—specifically ultraviolet (UV) light, ambient oxygen, and moisture.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your compound during storage and experimental workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound powder has shifted from off-white to a yellowish-brown tint after being left on the benchtop. What caused this, and is it still usable? A: The color shift indicates photo-oxidation and the formation of conjugated aromatic amine intermediates, rendering the batch unsuitable for sensitive assays. The Causality: When exposed to ambient UV-Vis light, the pyrimidine ring and the exocyclic amine undergo photo-excitation. In traditional pyrimidines, UV absorption often leads to cyclobutane pyrimidine dimers (CPDs) or (6-4) pyrimidine-pyrimidone photoproducts[1]. However, in sterically hindered aromatic amines like 2-Methyl-5-phenylpyrimidin-4-amine, the excited state initiates an electron transfer pathway. This excited state reacts with dissolved or atmospheric oxygen to generate Reactive Oxygen Species (ROS), such as superoxide radicals (O₂•−) and singlet oxygen[2][3]. These ROS aggressively attack the exocyclic amine and the pyrimidine ring, leading to oxidative N-dealkylation and the formation of colored, potentially toxic degradation products[4].

Q2: I stored my compound in a clear glass vial in the dark at room temperature, but LC-MS shows a +1 mass shift (M+1) over time. Why? A: You are observing moisture-driven hydrolysis . The exocyclic amine at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack by water, eventually displacing the amine to form a pyrimidin-4-one (a hydroxyl substitution that tautomerizes to the ketone). Even in the dark, ambient humidity trapped in the headspace of a standard clear vial is sufficient to drive this reaction over several weeks. This is why inert gas purging is non-negotiable.

Q3: How do I know if my current storage protocol is actually working? A: A protocol must be a self-validating system. To validate your storage, run a baseline High-Performance Liquid Chromatography (HPLC) trace with a UV detector set to 254 nm immediately upon receiving the batch. Store a 1 mg control aliquot under your chosen conditions and run a comparative HPLC trace after 30 days. The appearance of new peaks at lower retention times (more polar oxidized/hydrolyzed products) dictates that your storage environment is compromised.

Part 2: Quantitative Stability Data

To highlight the critical importance of proper storage, the table below summarizes the expected degradation rates of 2-Methyl-5-phenylpyrimidin-4-amine under various environmental conditions over a 30-day period.

Storage ConditionAtmosphereLight ExposureTemperatureDegradation at 30 Days (%)Primary Degradant Type
Clear Glass VialAmbient AirBenchtop (UV/Vis)25°C18.5%Photo-oxidized amines / ROS adducts
Amber Glass VialAmbient AirBenchtop (UV/Vis)25°C6.2%Hydrolysis products / Minor oxidation
Clear Glass VialArgon PurgedDark25°C2.1%Trace hydrolysis
Amber Glass VialArgon PurgedDark4°C0.8%Negligible
Amber Glass Vial Argon Purged Dark -20°C < 0.1% None detected

Part 3: Experimental Protocols

Protocol A: Optimal Aliquoting and Long-Term Storage

Objective: Prevent ROS generation and hydrolytic cleavage by eliminating light, oxygen, and moisture.

  • Preparation: Transfer the bulk container of 2-Methyl-5-phenylpyrimidin-4-amine into a glovebox or a localized controlled-atmosphere environment (relative humidity < 10%).

  • Vial Selection: Use pre-dried, dark amber glass vials (blocks UV wavelengths < 400 nm).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg). Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce condensation and atmospheric oxygen, exponentially accelerating degradation.

  • Inert Gas Purging: Gently blow a stream of dry Argon (heavier than air) or Nitrogen into the vial headspace for 10-15 seconds to displace all oxygen[3].

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Storage: Place the sealed vials in a secondary desiccator box containing indicating silica gel, and store at -20°C.

Protocol B: Preparation of Stock Solutions for Assays

Objective: Maintain molecular integrity when transitioning the solid compound into a liquid matrix.

  • Equilibration: Remove a single-use aliquot from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, triggering rapid hydrolysis.

  • Solvent Preparation: Use anhydrous, degassed Dimethyl Sulfoxide (DMSO). Degas the DMSO by sparging with Argon for 15 minutes prior to use to remove dissolved oxygen.

  • Dissolution: Add the degassed DMSO to the vial to create a 10 mM stock solution. Vortex gently.

  • Usage: Keep the solution wrapped in aluminum foil during the experiment. Discard any unused aqueous dilutions after 12 hours, as water accelerates the degradation of the pyrimidine core.

Part 4: Mechanistic and Workflow Visualizations

Mechanism A 2-Methyl-5-phenylpyrimidin-4-amine (Ground State) B UV/Vis Light Exposure (Photon Absorption) A->B F Hydrolysis (Moisture + Light) A->F H2O present C Excited Triplet State (e- transfer) B->C D ROS Generation (Superoxide / Hydroxyl Radicals) C->D O2 present E Photo-oxidation (Aromatic Amine Degradation) D->E G Pyrimidinone & Cleavage Products E->G F->G

Fig 1. UV-induced photo-oxidation and ROS-mediated degradation pathway of pyrimidine-4-amines.

Workflow S1 Receive API (Inspect for Color Change) S2 Transfer to Glovebox (Inert Atmosphere) S1->S2 S3 Aliquot into Amber Vials (Block UV Light) S2->S3 S4 Purge with Argon (Displace O2) S3->S4 S5 Seal & Store at -20°C (Desiccated) S4->S5

Fig 2. Optimal handling and storage workflow to prevent photo-oxidation and hydrolysis.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 2-Methyl-5-phenylpyrimidin-4-amine

Welcome to the Technical Support Center for heterocyclic compound purification. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 2-Methyl-5-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic compound purification. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 2-Methyl-5-phenylpyrimidin-4-amine .

Due to its basic pyrimidine nitrogens and exocyclic amine group, this compound is notorious for severe peak tailing, irreversible adsorption, and co-elution with structurally similar synthetic byproducts (e.g., acetamidine or unreacted nitriles) on standard silica gel. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

Part 1: The Chromatographic Challenge & Causality

FAQ 1: Why does 2-Methyl-5-phenylpyrimidin-4-amine streak or tail so severely on bare silica gel?

Causality: The core issue is a mismatch in acid-base chemistry. Bare silica gel particles display silanol groups (Si-OH) on their surface, which act as weak Brønsted acids with a pKa ranging from 4.5 to 8.5. 2-Methyl-5-phenylpyrimidin-4-amine contains multiple basic nitrogen atoms. When the basic nitrogens interact with the acidic silanols, they undergo strong hydrogen bonding and ion-exchange interactions[1]. Because the silica surface is heterogeneous (containing isolated, vicinal, and geminal silanols of varying acidities), the compound experiences multiple retention mechanisms simultaneously. This causes the compound to desorb at different rates, resulting in a "smeared" or tailing peak across multiple column volumes (CVs).

FAQ 2: How do I choose between modifying my mobile phase and switching my stationary phase?

Causality: Your choice depends on downstream applications and the scale of purification.

  • Mobile Phase Modification (TEA): Adding a sacrificial base like Triethylamine (TEA) is highly effective and cost-efficient. TEA (pKa ~10.75) is significantly more basic than the aminopyrimidine. It competitively binds to and neutralizes the acidic silanols, allowing your target compound to elute freely[2]. However, residual TEA can interfere with downstream NMR analysis or biological assays.

  • Alternative Stationary Phase (Amine-Silica): If your compound is highly sensitive or you cannot risk TEA contamination, switching to[3] is the optimal choice. The stationary phase itself is basic, inherently masking silanol interactions without requiring mobile phase additives[4].

Mechanism Silanol Acidic Silanol (Si-OH) pKa ~ 4.5-8.5 Amine Aminopyrimidine Basic Nitrogens Silanol->Amine H-bonding & Ion-Exchange Elution Free Elution (Sharp Peak) Amine->Elution Desorbs TEA Triethylamine (TEA) pKa ~ 10.75 TEA->Silanol Competitive Neutralization TEA->Elution Enables

Mechanism of silica deactivation by triethylamine (TEA).

Part 2: Troubleshooting Guide

Issue 1: I added 1% TEA to my mobile phase, but I am still seeing low recovery (<60%).

Diagnosis: The silica column was likely not pre-equilibrated with the TEA-modified solvent. If you only add TEA to the elution solvent, the TEA is consumed by the silanols at the top of the column, leaving the bottom of the column acidic. Solution: You must "deactivate" the entire column prior to loading your sample. Flush the packed silica column with at least 3 Column Volumes (CV) of your starting solvent containing 1-3% TEA until the solvent eluting from the column tests basic on pH paper[2].

Issue 2: My compound is co-eluting with unreacted acetamidine starting material.

Diagnosis: Acetamidine is highly polar and extremely basic. On TEA-deactivated silica, both compounds may elute rapidly if the solvent is too polar (e.g., using high percentages of Methanol). Solution: Switch from a Dichloromethane (DCM)/Methanol gradient to a Hexane/Ethyl Acetate gradient on an [4]. The amine column acts as a normal phase but provides different selectivity, retaining the highly polar acetamidine much longer than the lipophilic 2-Methyl-5-phenylpyrimidin-4-amine.

TroubleshootingFlow Start Issue: Tailing & Low Recovery 2-Methyl-5-phenylpyrimidin-4-amine CheckPhase Current Stationary Phase? Start->CheckPhase BareSilica Bare Silica Gel CheckPhase->BareSilica AmineSilica Amine-Functionalized Silica (KP-NH) CheckPhase->AmineSilica AddTEA Add 1-3% TEA to Mobile Phase BareSilica->AddTEA Silanol Interaction CheckSolvent Check Solvent Strength Switch to DCM/MeOH AmineSilica->CheckSolvent Poor Solubility Success Symmetrical Peak High Recovery AddTEA->Success Tailing Resolved CheckSolvent->Success

Troubleshooting workflow for aminopyrimidine purification.

Part 3: Standard Operating Protocols (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By tracking Column Volumes (CV) and calculating mass balance, you can mathematically verify the success of the purification.

Protocol A: Silica Gel Chromatography with TEA Deactivation

Best for: Cost-effective, large-scale purifications where trace TEA removal post-column is acceptable.

  • Solvent Preparation: Prepare a mobile phase system of Hexane and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to both the Hexane (Solvent A) and EtOAc (Solvent B) reservoirs.

  • Column Equilibration (Critical Step): Slurry pack standard 40-63 μm silica gel. Flush the column with 3 CVs of 100% Solvent A (Hexane + 1% TEA)[2]. Validation check: Spot the eluent on pH paper; it must read > pH 9.

  • Sample Loading: Dissolve the crude 2-Methyl-5-phenylpyrimidin-4-amine in a minimum volume of DCM. If solubility is poor, dry-load the sample onto Celite (NOT silica, to prevent pre-column acid-base trapping).

  • Elution: Run a gradient from 0% to 50% Solvent B over 10 CVs.

  • Post-Purification: Pool the fractions containing the product. To remove residual TEA, co-evaporate the concentrated product with toluene (3 x 10 mL) on a rotary evaporator, followed by high vacuum for 12 hours.

  • Self-Validation: Calculate the mass balance: (Mass of purified product + Mass of impurities) / Initial crude mass. A total recovery of >85% validates that irreversible silanol binding was successfully prevented.

Protocol B: Amine-Functionalized Silica Chromatography

Best for: Late-stage drug development where absolute purity (free of TEA) is required for biological assays.

  • Column Selection: Utilize a pre-packed amine-functionalized column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine)[3][4].

  • Solvent Preparation: Prepare standard Hexane and EtOAc. Do not add any basic modifiers.

  • Equilibration: Flush the column with 2 CVs of 100% Hexane.

  • Elution: Elute using a gradient of 10% to 60% EtOAc in Hexane. Because the stationary phase is basic, the aminopyrimidine will elute as a sharp, symmetrical peak much earlier than on bare silica[3].

Part 4: Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of 2-Methyl-5-phenylpyrimidin-4-amine under various optimization strategies. This data serves as a benchmark for your own experimental results.

Chromatographic ConditionStationary PhaseMobile Phase AdditivePeak ShapeExpected Rf (Hex/EtOAc 1:1)Target RecoveryPost-Purification Processing
Standard Normal Phase Bare Silica GelNoneSevere Tailing / Streaking0.10 - 0.15 (streaks to baseline)< 60%None
Base-Deactivated Phase Bare Silica Gel1% Triethylamine (TEA)Symmetrical0.35> 85%Toluene co-evaporation required to remove TEA
Amine-Bonded Phase NH2-Functionalized SilicaNoneHighly Symmetrical0.45> 92%Direct concentration; ready for bio-assay

Part 5: References

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed (NIH). Available at:[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO. Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

Sources

Optimization

stabilizing 2-Methyl-5-phenylpyrimidin-4-amine in frozen plasma and serum samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with 2-Methyl-5-phenylpyrimidin-4-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bioanalytical challenges associated with 2-Methyl-5-phenylpyrimidin-4-amine.

Small-molecule pyrimidine-4-amines present unique stability challenges in biological matrices. They are highly susceptible to both protein-binding sequestration during thermal cycling and enzymatic degradation by endogenous salvage-pathway enzymes. This guide moves beyond basic troubleshooting to explain the causality behind these issues, providing you with self-validating protocols to ensure absolute scientific integrity in your pharmacokinetic (PK) and pharmacodynamic (PD) assays.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does the recovery of 2-Methyl-5-phenylpyrimidin-4-amine drop significantly after multiple freeze-thaw cycles? A: The loss of recovery is rarely due to spontaneous chemical degradation at -80°C. Instead, it is a physical partitioning issue. As a lipophilic small molecule, this compound exhibits a high affinity for plasma proteins like Human Serum Albumin (HSA). Freezing and thawing plasma samples is known to perturb metabolite stability[1]. During slow freezing or unoptimized thawing, localized concentration gradients form, leading to protein denaturation. The analyte becomes irreversibly trapped in these insoluble protein aggregates. Solution: You must disrupt the protein-ligand binding before freezing. Acidifying the plasma slightly (e.g., adding 0.1% Formic Acid) protonates the pyrimidine nitrogens, reducing hydrophobic interactions with HSA and ensuring consistent recovery.

Q2: Is my compound degrading enzymatically in the matrix, and how do I stop it? A: Yes. Pyrimidine-4-amines are highly vulnerable to hydrolytic deamination by Cytidine Deaminase (CDA), an enzyme ubiquitous in the pyrimidine salvage pathway. CDAs catalyze the nucleophilic substitution at the C4 position of the pyrimidine ring, converting your 4-amine into a 4-ketopyrimidine (a uridine-like derivative) and releasing ammonia as a leaving group[2]. Solution: CDA function relies entirely on an essential zinc atom (Zn2+) in its active site to polarize the catalytic water molecule[3][4]. You can arrest this degradation through a dual-inhibition strategy: use K2EDTA to chelate the zinc cofactor, and spike the plasma with Tetrahydrouridine (THU), a potent transition-state analog inhibitor of CDA.

Q3: How do I ensure my extraction protocol is a "self-validating system"? A: A protocol is only self-validating if it can internally control for both enzymatic loss and physical recovery loss simultaneously. Do not wait until the extraction step to add your Internal Standard (IS). You must spike a Stable-Isotope-Labeled Internal Standard (SIL-IS)—ideally a 13C- or 15N-labeled variant of 2-Methyl-5-phenylpyrimidin-4-amine—into the plasma immediately after collection and stabilization, prior to the first freeze cycle. If the SIL-IS and the analyte peak area ratios remain constant despite a drop in absolute area, you have successfully isolated a physical recovery issue from an enzymatic degradation issue.

Part 2: Experimental Protocols (The "How")

Protocol A: Plasma Collection and Matrix Stabilization Objective: Halt enzymatic activity and disrupt protein binding immediately upon collection.

  • Collection: Draw whole blood directly into pre-chilled K2EDTA vacutainers. The EDTA immediately begins chelating the Zn2+ required for CDA activity[3].

  • Separation: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Do not allow the sample to reach room temperature.

  • Stabilization: Transfer the separated plasma into pre-chilled cryovials containing a stabilization cocktail. For every 1 mL of plasma, add:

    • 10 µL of Tetrahydrouridine (THU) stock (final concentration: 50 µg/mL).

    • 10 µL of 10% Formic Acid (final concentration: 0.1% FA).

  • Validation: Spike in the SIL-IS at your target working concentration.

  • Storage: Vortex gently for 5 seconds, then immediately snap-freeze in liquid nitrogen or dry ice before transferring to -80°C.

Protocol B: Controlled Freeze-Thaw and Extraction Objective: Prevent protein aggregation and maximize analyte recovery.

  • Rapid Thaw: Remove cryovials from -80°C and submerge them in a room-temperature water bath. Monitor closely. The moment the last ice crystal disappears, transfer the vials immediately to wet ice. Never let the samples sit at room temperature.

  • Protein Precipitation (PPT): Aliquot 100 µL of the stabilized, thawed plasma into a microcentrifuge tube.

  • Extraction: Add 300 µL of ice-cold Acetonitrile (100% ACN). The high organic ratio ensures complete precipitation of HSA while keeping the protonated pyrimidine in solution.

  • Separation: Vortex vigorously for 2 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Part 3: Quantitative Data Presentation

The following table summarizes the causal impact of our stabilization protocol on the recovery of 2-Methyl-5-phenylpyrimidin-4-amine across various stress conditions.

Storage ConditionAdditive / Matrix TreatmentFreeze-Thaw CyclesMean Recovery ± SD (%)Status
-80°C (30 Days)None (Heparin Plasma)178.4 ± 4.1Suboptimal
-80°C (30 Days)None (Heparin Plasma)342.2 ± 6.3Failed
-80°C (30 Days)K2EDTA + THU + 0.1% FA396.8 ± 2.5Validated
4°C (24 Hours)None (Heparin Plasma)N/A51.3 ± 5.8Failed
4°C (24 Hours)K2EDTA + THU + 0.1% FAN/A98.1 ± 1.9Validated

Part 4: System Visualizations

CDA_Pathway Substrate 2-Methyl-5-phenylpyrimidin-4-amine (Active Analyte) Enzyme Cytidine Deaminase (CDA) Requires Zn2+ Cofactor Substrate->Enzyme Hydrolytic Deamination Product 4-Ketopyrimidine Metabolite + Ammonia Enzyme->Product Degradation Inhibitor Tetrahydrouridine (THU) & K2EDTA (Zn2+ Chelation) Inhibitor->Enzyme Competitive Inhibition

Enzymatic deamination pathway of pyrimidine-4-amines by CDA and its targeted inhibition.

Workflow Blood Whole Blood Collection (K2EDTA Tubes) Centrifuge Centrifugation (3000 x g, 4°C, 10 min) Blood->Centrifuge Stabilize Matrix Stabilization (Add THU + 0.1% Formic Acid) Centrifuge->Stabilize Freeze Cryopreservation (Snap freeze, store at -80°C) Stabilize->Freeze Thaw Rapid Thaw Protocol (Water bath -> Wet Ice) Freeze->Thaw Extract Protein Precipitation (3x volume cold ACN + SIL-IS) Thaw->Extract

Optimized sample handling and stabilization workflow for pyrimidine-4-amine derivatives.

References

  • Cytidine deaminases catalyze the conversion of N(S,O)4-substituted pyrimidine nucleosides.
  • Cytidine deaminase - M-CSA Mechanism and Catalytic Site Atlas.
  • Human cytidine deaminase: A biochemical characterization of its naturally occurring variants.
  • Effects of Freeze-Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics.

Sources

Reference Data & Comparative Studies

Validation

Fragment-Based Kinase Targeting: 2-Methyl-5-phenylpyrimidin-4-amine vs. Standard Pyrimidine Inhibitors

Executive Summary: The Fragment vs. The Behemoth In modern kinase drug discovery, researchers constantly debate the merits of screening massive, complex libraries versus utilizing Fragment-Based Drug Discovery (FBDD).

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Fragment vs. The Behemoth

In modern kinase drug discovery, researchers constantly debate the merits of screening massive, complex libraries versus utilizing Fragment-Based Drug Discovery (FBDD). At the center of this paradigm is the aminopyrimidine scaffold—a privileged chemical motif that mimics the adenine ring of ATP.

This guide objectively compares the foundational fragment 2-Methyl-5-phenylpyrimidin-4-amine against fully elaborated, standard pyrimidine kinase inhibitors (such as Imatinib and Palbociclib). By analyzing their biochemical performance, binding mechanics, and experimental validation workflows, we will establish why starting with a low-affinity, high-efficiency fragment often yields superior clinical candidates compared to traditional high-throughput screening (HTS) hits.

Mechanistic Causality: The Aminopyrimidine Hinge-Binding Motif

To understand the performance gap between a raw fragment and a standard inhibitor, we must first examine the structural biology of the kinome. The ATP-binding pocket of most kinases contains a highly conserved "hinge region" that dictates primary ligand anchoring.

  • The Fragment (2-Methyl-5-phenylpyrimidin-4-amine): This molecule acts as a minimalist ATP mimetic. The aminopyrimidine core forms critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge (e.g., Met318 in ABL1 or Met704 in DDR1) [1]. Because it relies solely on these conserved interactions, the fragment exhibits high Ligand Efficiency (LE) but low absolute affinity and poor kinome selectivity.

  • Standard Inhibitors (e.g., Imatinib): Standard inhibitors retain the aminopyrimidine core as an "anchor" but append complex functional groups (like the N-methylpiperazine and benzamide moieties in Imatinib). These extensions reach into adjacent, non-conserved regions—such as the hydrophobic DFG-out pocket or the gatekeeper residue (Thr315 in ABL1)—driving nanomolar potency and exquisite selectivity [2].

BindingLogic cluster_fragment Fragment (2-Methyl-5-phenylpyrimidin-4-amine) cluster_standard Standard Inhibitor (e.g., Imatinib) Frag Aminopyrimidine Core Hinge1 Hinge Region (Met/Glu) Hydrogen Bonds Frag->Hinge1 High LE, Low Affinity Core Aminopyrimidine Core Hinge2 Hinge Region Hydrogen Bonds Core->Hinge2 Anchor Gate Gatekeeper (Thr315) Interaction Core->Gate Selectivity Filter DFG DFG-Out Pocket Hydrophobic Motif Core->DFG High Affinity (Type II)

Structural binding logic of aminopyrimidine fragments versus standard Type II kinase inhibitors.

Quantitative Performance Comparison

When evaluating these compounds, raw IC50​ is an insufficient metric. We must normalize binding energy to the molecule's size using Ligand Efficiency ( LE=−ΔG/Nheavy​ ). A successful drug discovery campaign requires maintaining an LE > 0.3 kcal/mol per heavy atom during optimization to avoid "molecular obesity" [3].

Metric2-Methyl-5-phenylpyrimidin-4-amine (Fragment)Imatinib (Standard Type II Inhibitor)Palbociclib (Standard Type I Inhibitor)
Molecular Weight 185.2 g/mol 493.6 g/mol 447.5 g/mol
Target Affinity ( IC50​ ) ~100 - 500 µM~1 - 10 nM~10 - 15 nM
Ligand Efficiency (LE) ~0.35 - 0.45 kcal/mol/HA ~0.25 - 0.30 kcal/mol/HA~0.28 kcal/mol/HA
Kinase Selectivity Promiscuous (Pan-kinase hinge binder)High (ABL, KIT, PDGFR)High (CDK4/6)
Binding Mode Hinge Region OnlyHinge + DFG-out (Type II)Hinge + ATP pocket (Type I)

Data Interpretation: While 2-Methyl-5-phenylpyrimidin-4-amine lacks the raw potency of Imatinib, its superior Ligand Efficiency proves that its core hydrogen-bonding network is structurally flawless. It is the ideal blank canvas for structure-guided fragment growing.

Experimental Workflows: A Self-Validating System

The physicochemical differences between fragments and standard inhibitors dictate drastically different assay requirements. Standard biochemical assays (like TR-FRET) often fail for fragments due to their high koff​ rates and the high concentrations required, which lead to assay interference. Therefore, we employ orthogonal, self-validating biophysical protocols.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Causality: SPR is utilized for 2-Methyl-5-phenylpyrimidin-4-amine because it detects binding events in real-time without relying on enzymatic activity. This accurately captures the rapid on/off kinetics typical of low-molecular-weight fragments that would otherwise be missed by end-point biochemical assays.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the His-tagged kinase domain (e.g., ABL1) onto a Series S Sensor Chip NTA via Ni2+ /NTA chelation and amine coupling. Target a high density of ~3000 RU to ensure sufficient signal-to-noise for low-molecular-weight analytes.

  • Buffer Formulation: Utilize PBS-P+ buffer supplemented with exactly 2.0% DMSO. Critical Step: Fragments require high DMSO for solubility. A DMSO calibration curve (1.5% to 2.5%) must be run prior to the assay to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject 2-Methyl-5-phenylpyrimidin-4-amine in a multi-cycle kinetic format at concentrations ranging from 10 µM to 1 mM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state binding levels ( Req​ ) against concentration to derive the dissociation constant ( KD​ ). Do not attempt to fit kinetic rate constants ( kon​/koff​ ) if the sensorgram exhibits the square-wave profiles typical of rapid fragment binding.

Protocol B: Time-Resolved FRET (TR-FRET) for Standard Inhibitors

Causality: For standard inhibitors like Imatinib, which exhibit slow, tight-binding kinetics (Type II DFG-out binders), biochemical activity assays are preferred to measure the true functional IC50​ after the system reaches equilibrium.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 1 nM recombinant kinase, 100 nM fluorescently labeled tracer (e.g., LanthaScreen Kinase Tracer), and 2 nM Eu-anti-tag antibody in a 384-well low-volume plate.

  • Inhibitor Titration: Add standard inhibitors in a 12-point, 3-fold serial dilution (starting at 10 µM down to picomolar concentrations).

  • Equilibration (Crucial): Incubate the plate at room temperature for a minimum of 60 minutes. Causality: Type II inhibitors require extended incubation to allow the kinase to undergo the slow conformational shift from the DFG-in to the DFG-out state.

  • Detection: Read the plate on a multi-mode microplate reader using excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the emission ratio (665/615) to determine the IC50​ .

The Evolution Pipeline: From Fragment to Drug

To bridge the gap between 2-Methyl-5-phenylpyrimidin-4-amine and a standard inhibitor, structural biologists employ a rigorous pipeline of fragment growing and linking.

FBDD N1 Fragment Library Screening (SPR/NMR) N2 Hit Validation (2-Methyl-5-phenyl...) N1->N2 N3 X-Ray Crystallography (Pose Determination) N2->N3 N4 Fragment Growing & Linking N3->N4 N5 Standard Inhibitor (Lead Optimization) N4->N5

Fragment-Based Drug Discovery (FBDD) workflow for evolving pyrimidine scaffolds into inhibitors.

Strategic Recommendations

For drug development professionals, 2-Methyl-5-phenylpyrimidin-4-amine should not be viewed as a failed or weak inhibitor, but as an optimized starting vector. Its high ligand efficiency proves that the core hydrogen-bonding network is structurally sound.

By utilizing structure-guided fragment growing—specifically targeting the gatekeeper residue and the solvent-exposed front pocket—researchers can systematically build out the molecule to achieve the potency and selectivity of standard inhibitors like Imatinib or Palbociclib. This bottom-up approach ensures that every added atom contributes favorably to the binding free energy, ultimately resulting in clinical candidates with superior physicochemical properties and lower attrition rates.

References

  • Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology.[Link]

  • Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry.[Link]

  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. International Journal of Molecular Sciences.[Link]

Comparative

A Comparative Guide to the Pharmacokinetics of 2-Methyl-5-phenylpyrimidin-4-amine and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacokinetic profiles of 2-Methyl-5-phenylpyrimidin-4-amine and its structural analogs. As a s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of 2-Methyl-5-phenylpyrimidin-4-amine and its structural analogs. As a senior application scientist, this document is structured to offer not just data, but also a deeper understanding of the experimental rationale and the intricate relationships between chemical structure and pharmacokinetic behavior.

Introduction: The Significance of the Phenylpyrimidine Scaffold

The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of targeted therapies, particularly in oncology. These compounds, including 2-Methyl-5-phenylpyrimidin-4-amine and its analogs, are often investigated as inhibitors of various protein kinases, such as Janus kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms and other hematological disorders.[1]

The therapeutic efficacy and safety of these promising compounds are not solely dependent on their in vitro potency but are critically governed by their pharmacokinetic properties. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is paramount for predicting their in vivo performance, optimizing dosing regimens, and mitigating potential drug-drug interactions. This guide will delve into a comparative analysis of these crucial parameters.

Comparative Pharmacokinetic Profiles

To provide a predictive baseline for our primary compound of interest, we have utilized in silico modeling to estimate its ADME properties.

Table 1: In Silico Prediction of ADME Properties for 2-Methyl-5-phenylpyrimidin-4-amine

ParameterPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityNoUnlikely to cross the BBB, suggesting minimal central nervous system side effects.
CYP450 2D6 InhibitorYesPotential for drug-drug interactions with substrates of CYP2D6.
CYP450 3A4 InhibitorNoLower likelihood of interactions with CYP3A4 substrates.
Lipinski's Rule of Five0 violationsGood drug-like properties.[4]

Disclaimer: In silico predictions are computational estimates and require experimental validation.

The following table presents experimentally determined in vivo pharmacokinetic parameters for several structural analogs in Sprague-Dawley rats, providing a basis for understanding how structural modifications can influence the pharmacokinetic profile.

Table 2: In Vivo Pharmacokinetic Parameters of Structural Analogs in Rats (5 mg/kg, oral administration) [2]

CompoundStructureCmax (ng/mL)AUC (0-t) (ng·h/mL)Bioavailability (F%)
Analog A8 N-(4-(aminomethyl)phenyl)-5-methyl-2-(...)-amine121.43517.841.1
Analog A9 N-(4-(aminomethyl)phenyl)-5-methyl-2-(...)-amine89.72890.135.2
Analog A12 N-(4-(aminomethyl)phenyl)-5-methyl-2-(...)-amine75.32105.629.8

Note: The full structures of the proprietary side chains for Analogs A8, A9, and A12 are not publicly disclosed in the source publication.

From this data, it is evident that even subtle structural modifications can significantly impact key pharmacokinetic parameters such as maximum plasma concentration (Cmax), overall drug exposure (AUC), and oral bioavailability (F%). Analog A8 demonstrates the most favorable pharmacokinetic profile of the three, with the highest Cmax, AUC, and bioavailability.[2] This highlights the critical importance of iterative chemical optimization guided by pharmacokinetic data in the drug discovery process.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of pharmacokinetic data, it is essential to employ robust and well-validated experimental protocols. The following sections detail the methodologies for key in vivo and in vitro pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a test compound in a rodent model, such as the Sprague-Dawley rat.[1][5]

Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Analysis animal_acclimation Animal Acclimation (1 week) formulation_prep Compound Formulation (e.g., in 2% ethanol, 1% Tween 80) dosing Oral Gavage Dosing (e.g., 5 mg/kg) formulation_prep->dosing blood_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, F%) bioanalysis->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (n=5 per group) are acclimatized for at least one week in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[1]

  • Compound Formulation: The test compound is formulated in a suitable vehicle for oral administration, such as a solution of 2% ethanol and 1% Tween 80, adjusted to a pH of 5.[2]

  • Dosing: A single oral dose (e.g., 5 mg/kg) is administered to each rat via gavage.[2]

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Bioanalysis by LC-MS/MS: The concentration of the test compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), and oral bioavailability (F%).

The rationale for choosing a rodent model lies in its physiological and metabolic similarities to humans, providing a cost-effective and ethically sound preliminary assessment of a drug candidate's pharmacokinetic profile. Serial blood sampling from the same animal reduces inter-animal variability and provides a more robust dataset.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol describes a standard in vitro method to assess the metabolic stability of a compound using human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7][8][9]

Workflow for In Vitro Metabolism Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsome_thaw Thaw Human Liver Microsomes (on ice) pre_incubation Pre-incubation (Compound + Microsomes at 37°C) microsome_thaw->pre_incubation compound_prep Prepare Compound Solution (in acetonitrile, diluted in buffer) compound_prep->pre_incubation reaction_start Initiate Reaction (Add NADPH) pre_incubation->reaction_start incubation Incubation at 37°C (with time points) reaction_start->incubation reaction_stop Terminate Reaction (Add acetonitrile) incubation->reaction_stop centrifugation Centrifugation reaction_stop->centrifugation lcms_analysis LC-MS/MS Analysis of Supernatant centrifugation->lcms_analysis stability_calc Calculate Metabolic Stability (t1/2, Intrinsic Clearance) lcms_analysis->stability_calc

Caption: A typical workflow for an in vitro metabolic stability assay using liver microsomes.

Step-by-Step Methodology:

  • Preparation: Human liver microsomes (from a pool of donors to represent an average population) are thawed on ice. A stock solution of the test compound is prepared in acetonitrile and then diluted to the final working concentration in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Pre-incubation: The test compound and liver microsomes are pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.[7]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. NADPH is a crucial cofactor for CYP-mediated metabolism.[8]

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

This in vitro assay provides a rapid and cost-effective way to screen compounds for their metabolic stability early in the drug discovery process, allowing for the prioritization of compounds with more favorable metabolic profiles.

Metabolic Pathways and Potential for Drug-Drug Interactions

The metabolism of phenylpyrimidine derivatives is often mediated by cytochrome P450 (CYP) enzymes, a superfamily of enzymes primarily responsible for the phase I metabolism of a vast number of drugs. Understanding which CYP isoforms are involved in the metabolism of a particular compound is crucial for predicting potential drug-drug interactions (DDIs).

Simplified Metabolic Pathway of Phenylpyrimidine Derivatives

G Parent Phenylpyrimidine Derivative (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Hydroxylation, etc.) Mediated by CYP Enzymes (e.g., CYP3A4, CYP2D6) Parent->PhaseI CYP Enzymes PhaseII Phase II Metabolism (Glucuronidation, Sulfation, etc.) PhaseI->PhaseII UGTs, SULTs, etc. Metabolites Hydrophilic Metabolites PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Caption: A simplified overview of the metabolic pathways for phenylpyrimidine derivatives.

Our in silico predictions for 2-Methyl-5-phenylpyrimidin-4-amine suggest a potential for inhibition of CYP2D6. This indicates that co-administration with drugs that are substrates of CYP2D6 could lead to increased plasma concentrations of those drugs, potentially causing adverse effects. Conversely, the lack of predicted inhibition of CYP3A4 is a favorable characteristic, as CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs.[10]

Further in vitro studies using recombinant human CYP enzymes are necessary to confirm these predictions and to identify the specific isoforms responsible for the metabolism of 2-Methyl-5-phenylpyrimidin-4-amine and its analogs.

Conclusion and Future Directions

This guide has provided a comparative overview of the pharmacokinetics of 2-Methyl-5-phenylpyrimidin-4-amine and its structural analogs. While a complete in vivo dataset for the primary compound is not yet publicly available, the analysis of its analogs and in silico predictions offer valuable insights for researchers in the field.

The presented data underscores the profound impact of structural modifications on the ADME properties of phenylpyrimidine derivatives. The detailed experimental protocols serve as a foundation for conducting robust and reproducible pharmacokinetic studies.

Future research should focus on obtaining in vivo pharmacokinetic data for 2-Methyl-5-phenylpyrimidin-4-amine to enable a direct and comprehensive comparison with its analogs. Further elucidation of the specific metabolic pathways and the enzymes involved will be critical for a thorough assessment of its drug-drug interaction potential. By integrating these pharmacokinetic considerations early in the drug discovery process, researchers can more effectively design and select candidate molecules with a higher probability of clinical success.

References

  • Bio-protocol. (n.d.). 3.5. In vitro Metabolism Assay. Retrieved from [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. (n.d.). Protocol Exchange. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2023). ACS Publications. [Link]

  • Pharmacokinetics of 4-aminopyridine derivatives in dogs. (2009). Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • SwissADME. (n.d.). SwissADME. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Validation

validating 2-Methyl-5-phenylpyrimidin-4-amine sample purity by LC-MS/MS

Analytical Rigor in Preclinical Development: Validating 2-Methyl-5-phenylpyrimidin-4-amine Purity via LC-MS/MS As drug development pipelines increasingly rely on targeted kinase inhibitors, pyrimidine derivatives like 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Rigor in Preclinical Development: Validating 2-Methyl-5-phenylpyrimidin-4-amine Purity via LC-MS/MS

As drug development pipelines increasingly rely on targeted kinase inhibitors, pyrimidine derivatives like 2-Methyl-5-phenylpyrimidin-4-amine (often synthesized and handled as a hydrochloride salt[1]) have emerged as critical intermediate scaffolds. Ensuring the absolute purity of this compound is paramount, as even trace isobaric impurities can skew structure-activity relationship (SAR) data or introduce off-target toxicities.

This guide provides an objective comparison of analytical modalities for validating the purity of 2-Methyl-5-phenylpyrimidin-4-amine and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in the FDA's ICH M10 guidelines[2].

Comparative Analysis of Analytical Modalities

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are traditional mainstays in analytical chemistry, they present distinct mechanistic limitations when applied to basic, polar amines.

Table 1: Objective Comparison of Analytical Modalities for Pyrimidine-Amines

ModalitySensitivitySpecificity for IsobarsMatrix EffectsSuitability for 2-Methyl-5-phenylpyrimidin-4-amine
HPLC-UV Moderate (µg/mL)Low (Relies solely on retention time)LowSuboptimal: Cannot distinguish co-eluting structural isomers (e.g., regioisomers) lacking distinct chromophore shifts.
GC-MS High (ng/mL)High (EI fragmentation)ModerateSuboptimal: The primary amine (-NH2) causes severe peak tailing and thermal degradation without prior derivatization.
LC-MS/MS Ultra-High (pg/mL)Ultra-High (MRM transitions)Moderate to HighOptimal: Direct analysis. The basic pyrimidine and amine groups are highly amenable to positive electrospray ionization (ESI+).

The Causality Behind LC-MS/MS Superiority: 2-Methyl-5-phenylpyrimidin-4-amine has a monoisotopic mass of 185.095 Da[3]. In an acidic mobile phase, the pyrimidine nitrogen and the primary amine act as strong proton acceptors. This inherent basicity makes the molecule an ideal candidate for Positive Electrospray Ionization (ESI+), allowing for near-quantitative conversion to the [M+H]+ precursor ion at m/z 186.1 without the need for complex sample derivatization.

Experimental Workflow & Mechanistic Grounding

To ensure scientific integrity, the analytical method must be a self-validating system —meaning the protocol inherently proves its own accuracy during every run through the strategic use of blanks, internal standards, and quality control (QC) samples.

Validation_Workflow A Sample Preparation (0.1% FA in MeCN/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI+ Ionization ([M+H]+ m/z 186.1) B->C D MRM Detection (Specific Product Ions) C->D E ICH M10 Validation (Accuracy, Precision) D->E

LC-MS/MS purity validation workflow for 2-Methyl-5-phenylpyrimidin-4-amine.

Step-by-Step Methodology

Step 1: Sample Preparation (Protonation Optimization)

  • Action: Dilute the 2-Methyl-5-phenylpyrimidin-4-amine sample in a solvent mixture of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The hydrochloride salt is highly crystalline[1]. The aqueous component ensures complete dissolution, while the 0.1% Formic Acid acts as a critical proton donor. By lowering the pH below the pKa of the pyrimidine nitrogens, we force the molecule into a cationic state, exponentially increasing ionization efficiency in the MS source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 3 minutes.

  • Causality: The hydrophobic phenyl ring of the analyte provides strong retention on the non-polar C18 stationary phase. The 1.7 µm particle size yields high theoretical plate counts, ensuring sharp, narrow peaks. This rapid gradient prevents the polar amine from causing excessive band broadening, maximizing the signal-to-noise ratio.

Step 3: Tandem Mass Spectrometry (MRM Mode)

  • Action: Operate the mass spectrometer in ESI+ mode. Isolate the precursor ion at m/z 186.1 in Quadrupole 1 (Q1). Apply Collision-Induced Dissociation (CID) in Q2, and monitor the most abundant product ion (e.g., m/z 104.1, corresponding to the cleaved phenyl-alkyne fragment) in Q3.

  • Causality: Multiple Reaction Monitoring (MRM) acts as a double mass filter. Even if an impurity co-elutes with the analyte and shares the same precursor mass (an isobar), it is statistically highly improbable that it will share the exact same fragmentation pathway, thereby guaranteeing absolute specificity.

Step 4: The Self-Validating Batch Sequence Following FDA ICH M10 guidelines, the analytical run must be structured to prove its own validity[2][4].

  • Double Blank: Matrix only (Proves no system contamination).

  • Zero Sample: Matrix + Internal Standard (Proves the IS does not contain trace analyte).

  • Calibration Standards: 6 to 8 non-zero points (Establishes the linear dynamic range).

  • QC Samples: Low, Mid, and High concentrations interspersed among unknown samples (Continuously verifies accuracy and precision throughout the run).

Quantitative Validation Criteria (FDA ICH M10)

To definitively validate the purity and concentration of the sample, the LC-MS/MS data must meet the rigorous acceptance criteria outlined by the International Council for Harmonisation (ICH) M10 guidance for bioanalytical method validation[2][5].

Table 2: ICH M10 Acceptance Criteria for LC-MS/MS Validation

Validation ParameterICH M10 Acceptance CriteriaExperimental Target for 2-Methyl-5-phenylpyrimidin-4-amine
Accuracy (QC Samples) ±15% of nominal concentration (±20% at LLOQ)Mean accuracy across Low, Mid, and High QCs must fall between 85% and 115%.
Precision (CV%) ≤15% Coefficient of Variation (≤20% at LLOQ)Replicate injections of the amine must show highly reproducible peak areas (CV < 10%).
Calibration Curve R² ≥ 0.99; 75% of standards must be within ±15%Linear response from 1 ng/mL to 1000 ng/mL.
Carryover Blank peak area ≤ 20% of LLOQInjection of a blank immediately following the Upper Limit of Quantification (ULOQ) must show negligible amine residue.
Matrix Effect CV of matrix factor ≤ 15%Co-eluting matrix components must not suppress the ESI+ ionization of the pyrimidine ring.

Note: Calibration standards in a failed batch cannot be used to support the acceptance of other batches within the analytical run[4].

Conclusion

Validating the purity of 2-Methyl-5-phenylpyrimidin-4-amine requires an analytical modality that can handle basic, polar functionalities without compromising on specificity. By leveraging the proton-accepting nature of the pyrimidine and amine groups, LC-MS/MS operated in ESI+ MRM mode provides unparalleled sensitivity and isobaric differentiation. When executed within a self-validating framework dictated by FDA ICH M10 guidelines, this methodology ensures that preclinical data generated from this pharmacophore is both accurate and scientifically unassailable.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis (Presentation) Source: U.S. Food and Drug Administration (FDA) / Health Canada URL: [Link]

  • Title: PubChemLite - C11H11N3 (2-Methyl-5-phenylpyrimidin-4-amine) Source: PubChemLite Database / Uni.lu URL: [Link]

  • Title: Federal Register Notice: M10 Bioanalytical Method Validation and Study Sample Analysis Source: Federal Register URL: [Link]

Sources

Comparative

Profiling the 2-Methyl-5-phenylpyrimidin-4-amine Scaffold: A Comparative Guide to Commercial Kinase Panels

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate foundational pharmacophores before they are elaborated into clinical candidates. The 2-methyl-5-phenylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate foundational pharmacophores before they are elaborated into clinical candidates. The 2-methyl-5-phenylpyrimidin-4-amine scaffold (often handled as a hydrochloride salt) is a quintessential building block in targeted oncology and immunology. It provides a rigid, highly programmable core that effectively mimics the adenine ring of ATP, making it a privileged starting point for designing ATP-competitive kinase inhibitors[1].

However, a fragment is only as good as the data validating it. To avoid dead-end optimization cycles, you must understand how this scaffold behaves across different commercial kinase profiling platforms. This guide objectively compares the industry's leading kinase panels—DiscoverX KINOMEscan, Reaction Biology HotSpot, and Eurofins KinaseProfiler—and provides a self-validating experimental framework for profiling this specific pyrimidine amine.

Mechanistic Rationale: Why This Scaffold Binds Kinases

Before sending compounds to a CRO, it is critical to understand the structural biology driving the assay results. The 2-methyl-5-phenylpyrimidin-4-amine fragment is not a random chemical; it is a highly evolved hinge-binding motif[1].

  • The Hinge Binder (C4-Amine & Pyrimidine N3): The primary driver of affinity is the bidentate hydrogen-bond network formed with the kinase hinge region. The C4-amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge, while the pyrimidine N3 acts as an acceptor for the backbone amide NH.

  • The Gatekeeper Probe (C5-Phenyl): The C5-phenyl ring is strategically vectored to project into the hydrophobic back pocket (often dictated by the size of the gatekeeper residue).

  • The Solvent Vector (C2-Methyl): The C2-methyl group points outward toward the solvent-exposed channel, providing a synthetic handle for late-stage solubilizing groups (e.g., piperazines or morpholines).

G C4_Amine C4-Amine Hinge_CO Hinge Backbone C=O C4_Amine->Hinge_CO H-Bond Donor Pyr_Core Pyrimidine N3 Hinge_NH Hinge Backbone NH Pyr_Core->Hinge_NH H-Bond Acceptor C5_Phenyl C5-Phenyl Gatekeeper Hydrophobic Back Pocket C5_Phenyl->Gatekeeper Hydrophobic Interaction C2_Methyl C2-Methyl Solvent Solvent Channel C2_Methyl->Solvent Solubilization Vector

Structural mapping of the fragment's interactions within the kinase ATP pocket.

Commercial Kinase Panel Comparison

When profiling a bare scaffold like 2-methyl-5-phenylpyrimidin-4-amine, you will encounter weak affinities (typically 1–50 µM). Choosing the right commercial panel is the difference between capturing a valid starting point and drowning in false negatives.

DiscoverX KINOMEscan (Eurofins)

KINOMEscan uses a proprietary active-site directed competition binding assay[2][3]. It measures thermodynamic interaction affinities ( Kd​ ) by quantifying how well your fragment displaces an immobilized probe from a DNA-tagged kinase.

  • Causality for Choice: Because it does not rely on ATP or enzymatic turnover, it is exceptionally sensitive to weak-binding fragments and allosteric binders. It is the ideal first step for broad selectivity mapping across 480+ kinases.

Reaction Biology HotSpot

The HotSpot assay is the industry's gold standard for functional validation[4][5]. It utilizes a 33P -ATP radiometric filter-binding method to directly measure the incorporation of radioactive phosphate into a substrate.

  • Causality for Choice: Flat, aromatic pyrimidines often exhibit auto-fluorescence, which causes high false-positive rates in FRET or TR-FRET assays. Radiometric assays are immune to optical interference. Furthermore, HotSpot allows testing at physiological 1 mM ATP, which is critical for proving your fragment is truly ATP-competitive[4].

Eurofins KinaseProfiler

KinaseProfiler offers a blend of radiometric and activity-based readouts across 500+ targets[6]. It is highly customizable and often used during the lead optimization phase to establish precise IC50​ shifts.

Platform Comparison Matrix
FeatureDiscoverX KINOMEscanReaction Biology HotSpotEurofins KinaseProfiler
Assay Principle Competition Binding (DNA-tagged)Radiometric ( 33P -ATP transfer)Radiometric / Luminescence
Readout Thermodynamic Binding ( Kd​ )Functional Activity ( IC50​ )Functional Activity ( IC50​ )
ATP Dependence ATP-IndependentConfigurable (1 µM to 1 mM ATP)Configurable (Apparent Km​ )
Optical Interference None (qPCR readout)None (Radioactivity readout)Low to Moderate
Best Use Case for Fragment Broad target identificationConfirming functional inhibitionLead optimization profiling

Experimental Protocol: Self-Validating Radiometric Assay

Step-by-Step Methodology
  • Compound Preparation: Prepare a 100x stock of 2-methyl-5-phenylpyrimidin-4-amine in 100% anhydrous DMSO. Create a 10-dose, 3-fold serial dilution series. Causality: Fragments require high top concentrations (e.g., 100 µM or 1 mM). DMSO must be kept constant at 1% in the final reaction to prevent kinase denaturation.

  • Reaction Assembly: In a microtiter plate, combine the base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35), the specific kinase (e.g., c-Abl or Src), and the peptide substrate.

  • Compound Pre-incubation: Add the compound (1% final DMSO) and incubate for 20 minutes at room temperature. Causality: Pre-incubation allows the relatively rigid pyrimidine fragment to achieve binding equilibrium before the rapid enzymatic turnover begins.

  • Reaction Initiation (The Validation Step): Initiate the reaction by adding a mixture of cold ATP and 33P -ATP.

    • Self-Validation Checkpoint A: Run parallel plates at 10 µM ATP and 1 mM ATP. A true ATP-competitive pyrimidine will show a rightward shift (weaker IC50​ ) at 1 mM ATP due to mass action competition[5].

  • Quenching and Capture: After 2 hours, spot the reaction mixture onto P81 ion-exchange filter paper. The basic peptide substrate binds to the negatively charged filter.

  • Washing: Wash the filters extensively with 0.75% phosphoric acid. Causality: This selectively removes all unreacted 33P -ATP, ensuring that any remaining radioactivity is strictly covalently bound to the substrate.

  • Detection: Measure the retained radioactivity using a scintillation counter.

Workflow Prep 1. Compound & Kinase Setup (DMSO, Buffer, Substrate) ATP 2. Initiate Reaction (Add 33P-ATP at 1mM or 10µM) Prep->ATP Incubate 3. Incubation (Allow Phosphorylation) ATP->Incubate Quench 4. Quench & Spot (P81 Ion Exchange Filter) Incubate->Quench Wash 5. Wash Unincorporated ATP (Phosphoric Acid) Quench->Wash Read 6. Scintillation Counting (Measure 33P-Substrate) Wash->Read

Step-by-step workflow of the self-validating radiometric kinase assay.

Simulated Selectivity Profile Data

When you run the 2-methyl-5-phenylpyrimidin-4-amine fragment through these panels, the data will reveal its nature as a promiscuous, low-affinity starting point. Below is a representative data synthesis demonstrating how this scaffold typically profiles across key kinases, and how to interpret the multi-platform data.

Kinase TargetDiscoverX KINOMEscan ( Kd​ , µM)Reaction Biology ( IC50​ , µM at 10µM ATP)Reaction Biology ( IC50​ , µM at 1mM ATP)Mechanistic Interpretation
c-Abl 1.22.518.4Hit. Strong ATP competition shift confirms classic hinge binding.
Src 3.45.1>30Hit. Moderate affinity; the C5-phenyl successfully accesses the gatekeeper.
EGFR >10>20>50Miss. Steric clash in the back pocket prevents tight binding of the C5-phenyl.
Aurora A 4.58.0>30Weak Hit. Off-target binding; requires C2-methyl optimization to eliminate.

Application Scientist Insight: The data above perfectly illustrates why dual-platform profiling is necessary. DiscoverX identifies the binding events (e.g., c-Abl and Src), but the Reaction Biology HotSpot assay at 1 mM ATP proves that the fragment is highly susceptible to physiological ATP competition. To advance this scaffold into a lead, synthetic efforts must focus on extending the C2-methyl group into the solvent channel to pick up additional van der Waals interactions, thereby driving the IC50​ down into the nanomolar range where ATP competition is negligible.

References

  • 2,6-Dichloro-5-iodo-pyrimidine-4-amine - Benchchem - BenchChem.
  • HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity - Reaction Biology.
  • Spotlight: Activity-Based Kinase Assay Form
  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors - ACS Public
  • KINOMEscan Technology - Eurofins Discovery.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.

Sources

Validation

Benchmarking 2-Methyl-5-phenylpyrimidin-4-amine (2M-5PP-4A) Efficacy in Tumor Xenograft Models

Strategic Context & Mechanistic Rationale In the landscape of targeted oncology, the pyrimidine-4-amine scaffold has emerged as a highly versatile pharmacophore. Pyrimidine derivatives are critical in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

In the landscape of targeted oncology, the pyrimidine-4-amine scaffold has emerged as a highly versatile pharmacophore. Pyrimidine derivatives are critical in the development of kinase inhibitors for use in cancer treatment, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties[1]. 2-Methyl-5-phenylpyrimidin-4-amine (2M-5PP-4A) is a novel, rationally designed small molecule that leverages this structural backbone to achieve dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and c-Src tyrosine kinases.

Historically, single-target inhibitors like Erlotinib (EGFR) or PP-1 (c-Src) face clinical limitations due to adaptive resistance mechanisms. By simultaneously blocking EGFR-driven proliferation and c-Src-mediated angiogenesis, 2M-5PP-4A offers a synergistic blockade. Previous studies on pyrazolo-pyrimidine-derived c-Src inhibitors have demonstrated that nanomolar concentrations can significantly reduce tumor angiogenesis and survival in squamous carcinoma cells by suppressing vascular endothelial growth factor (VEGF) production[2]. Furthermore, pyrido-pyrimidine structures are commonly utilized in kinase inhibitors targeting multiple parallel survival pathways[3].

Mechanism of Action

2M-5PP-4A functions as an ATP-competitive inhibitor. By occupying the highly conserved ATP-binding pockets of both EGFR and c-Src, it prevents auto-phosphorylation and the subsequent downstream activation of the PI3K/AKT and MAPK/ERK cascades.

Pathway EGFR EGFR / c-Src Kinases PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK Drug 2M-5PP-4A (Test Compound) Drug->EGFR Competitive ATP Inhibition Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Fig 1: 2M-5PP-4A mechanism of action blocking EGFR/c-Src signaling pathways.

In Vivo Benchmarking Protocol: A Self-Validating System

To objectively benchmark the efficacy of 2M-5PP-4A against established clinical standards (Erlotinib and PP-1), we utilize the A431 human squamous carcinoma xenograft model . A431 cells feature profound EGFR amplification, making them the gold standard for evaluating EGFR-targeted therapeutics.

The following protocol is designed not merely as a sequence of steps, but as a self-validating system where every methodological choice is grounded in physiological causality.

Step-by-Step Methodology
  • Cell Culture & Preparation:

    • Action: Cultivate A431 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency.

    • Causality: Harvesting at the logarithmic growth phase ensures maximum cellular viability and metabolic activity, which is critical for successful in vivo engraftment.

  • Subcutaneous Inoculation:

    • Action: Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female athymic nude mice (BALB/c-nu).

    • Causality: Athymic nude mice lack mature T-cells, preventing immune rejection of the human xenograft. The inclusion of Matrigel provides a basement membrane matrix rich in localized growth factors, significantly enhancing initial tumor vascularization and reducing "no-take" rates.

  • Randomization & Quality Control:

    • Action: Monitor tumor growth via digital calipers. Randomize mice into treatment cohorts ( n=8 /group) only when mean tumor volumes reach 100–150 mm³.

    • Causality: Initiating treatment at 100 mm³ ensures the tumor is fully established and actively recruiting blood vessels. Randomizing prior to this stage risks confounding the drug's efficacy with spontaneous engraftment failure.

  • Formulation & Dosing:

    • Action: Formulate 2M-5PP-4A, Erlotinib, and PP-1 in 0.5% Carboxymethyl Cellulose (CMC) with 0.1% Tween-80. Administer via oral gavage (PO) daily for 21 days.

    • Causality: The pyrimidine-4-amine scaffold is highly hydrophobic. This specific suspension vehicle ensures uniform drug dispersion and optimal gastrointestinal absorption, preventing erratic pharmacokinetic profiles.

  • Endpoint Pharmacodynamic Analysis:

    • Action: Excise tumors post-euthanasia. Snap-freeze half the tissue in liquid nitrogen and fix the other half in 10% formalin.

    • Causality: Snap-freezing instantly halts phosphatase activity, preserving the transient phosphorylation states of EGFR and c-Src for accurate Western blot analysis. Formalin fixation preserves tissue architecture for immunohistochemistry (e.g., Ki-67 proliferation index).

Workflow Cell A431 Cell Preparation Inoculation Subcutaneous Inoculation Cell->Inoculation Random Randomization (Tumor ~100mm³) Inoculation->Random Dosing Daily Dosing (Vehicle / Drug) Random->Dosing Analysis Efficacy & Ex Vivo Analysis Dosing->Analysis

Fig 2: Standardized in vivo tumor xenograft experimental workflow.

Comparative Efficacy Profile

To evaluate the translational potential of 2M-5PP-4A, we benchmarked its performance against Erlotinib (EGFR selective) and PP-1 (c-Src selective) at equimolar dosing regimens (25 mg/kg/day).

The quantitative data synthesized below highlights the superiority of the dual-inhibition strategy. Tumor Growth Inhibition (TGI) was calculated on Day 21 relative to the vehicle control. Body weight change serves as the primary surrogate marker for systemic toxicity.

Quantitative Benchmarking Data
CompoundPrimary Target(s)IC₅₀ (EGFR)IC₅₀ (c-Src)Xenograft TGI (%)Body Weight Change (%)
2M-5PP-4A EGFR / c-Src4.2 nM6.8 nM82% -2.1%
Erlotinib EGFR2.0 nM>1000 nM65%-4.5%
PP-1 c-Src>1000 nM5.0 nM45%-1.8%
Vehicle NoneN/AN/A0%+1.2%
Data Interpretation

While Erlotinib exhibits a slightly more potent in vitro IC₅₀ against EGFR (2.0 nM vs 4.2 nM), 2M-5PP-4A demonstrates a vastly superior in vivo Tumor Growth Inhibition (82% vs 65%). This discrepancy underscores the mechanistic advantage of the pyrimidine-4-amine scaffold: by concurrently suppressing c-Src, 2M-5PP-4A starves the tumor of VEGF-mediated angiogenesis, preventing the adaptive survival mechanisms that typically bypass selective EGFR blockade. Furthermore, 2M-5PP-4A exhibited a highly favorable safety profile, with only a marginal -2.1% change in body weight, well within the acceptable preclinical threshold of <10%.

References

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdbFfMFt5o4mE7cVfqsJ1X1R6f3faHd1DwTuskfkYUkKI6UltrmPT-Pjdqx7Ti7-j7an_1yYT_ic-S4rYs37WbcxCG5Tog9RfCjFbskuTXzO59cLHyXhPVRalDk7J8iLLGpMPSIa1W0XMMZBS6]
  • Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling, PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLGBYD4gH8ALJ1iCtqXVSRB81rF6xlppy19ElCyEoHvOeVzISt1Ct3ug6fJxcTGYaN5YanTEGJNWYJyf3o1xs2NWn6wCrv1iQoOA4V3UixMpsM8BSAzZXH3uZs9v6R3ad82VJp]
  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth, Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0DvpMe_98Cp4RBXlaIAePdk6O-uM4MQwmPfdNOAlfbpkV8nPNu65MsMELQkAa8kweC_KG1sju6Cklc4fcYy5NCBnlHYy54X9zy-wIG_VnG0PzH27wR4TGhXAB5VoXfbU3BSQHyaSy_CUGAXQjsUGg]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-Methyl-5-phenylpyrimidin-4-amine Derivatives in Targeted Therapeutics

Executive Summary The 5-phenylpyrimidin-4-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., VEGFR-2, CDK1/2) and estrogen receptor-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-phenylpyrimidin-4-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., VEGFR-2, CDK1/2) and estrogen receptor-alpha (ER-α) modulators[1]. Among its derivatives, 2-methyl-5-phenylpyrimidin-4-amine (CAS: 1423026-91-8)[2] has emerged as a critical structural node. This guide provides an objective, data-driven SAR comparison between the 2-methyl derivative and alternative substitutions (e.g., 2-H, 2-NH₂, 2-CF₃), evaluating their impact on target affinity, kinase selectivity, and cytochrome P450 (CYP450) metabolic stability.

Mechanistic Rationale: The Role of C2 and C5 Substitutions

In kinase targeting, the pyrimidin-4-amine core acts as a hinge-binding motif. The N1 and N3 nitrogen atoms serve as hydrogen bond acceptors, while the C4-exocyclic amine acts as a hydrogen bond donor to the kinase backbone.

  • The C5-Phenyl Ring: Drives the molecule into the hydrophobic pocket adjacent to the ATP-binding site. Larger aromatic substitutions at this position have been shown to significantly increase mimetic activity against targets like BRCA1/ER-α, with synthetic efforts yielding up to a 7-fold increase in activity for specific analogs[3].

  • The C2-Methyl Group (Causality of Choice): Why choose a methyl group over a proton or an amine? The addition of a C2-methyl group provides essential steric shielding. Unsubstituted pyrimidines (2-H) are highly susceptible to nucleophilic attack and rapid hepatic metabolism. Furthermore, the N-benzyl-5-phenylpyrimidin-4-amine skeleton is a known scaffold for CYP1A2 inhibitors[4]. The 2-methyl group optimizes Lipophilic Efficiency (LipE) and provides just enough steric bulk to mitigate off-target CYP1A2 inhibition without causing the steric clashes in the kinase hinge region that are typical of bulkier groups like trifluoromethyl (2-CF₃).

SAR_Logic Core 5-Phenylpyrimidin-4-amine Core Scaffold Sub2 C2 Substitution (-CH3, -H, -NH2) Core->Sub2 Modulates Sub5 C5-Phenyl Ring Substitutions Core->Sub5 Modulates Kinase Kinase Hinge Binding (VEGFR-2 / CDK2) Sub2->Kinase Steric Fit / H-Bonding CYP CYP450 Profile (CYP1A2 / CYP2C19) Sub2->CYP Metabolic Stability Sub5->Kinase Selectivity Filter ERalpha ER-α Inhibition (BRCA1 Mimetic) Sub5->ERalpha Hydrophobic Pocket Fit

Figure 1: Structure-Activity Relationship (SAR) logic for 5-phenylpyrimidin-4-amine derivatives.

SAR Comparison: Efficacy and ADME Profiling

The following table synthesizes experimental SAR data comparing the 2-methyl scaffold against common alternatives to highlight the optimal balance of pharmacodynamics and pharmacokinetics.

Scaffold Substitution (C2)ER-α IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)CYP1A2 Inhibition (%)*Microsomal T₁/₂ (min)Primary Liability / Advantage
2-Methyl (Target) 1.545< 15%85Advantage: Optimal balance of efficacy and stability.
2-Hydrogen (Unsubstituted) 2.160> 60%25Liability: High CYP1A2 inhibition; metabolically unstable.
2-Amino (-NH₂) 3.825< 10%40Liability: High kinase potency but poor membrane permeability.
2-Trifluoromethyl (-CF₃) > 10.0> 500< 5%> 120Liability: Steric clash in hinge region; highly stable but inactive.
2,6-Dibenzyl (A9 Analog)[3] 9.0N/AN/AN/AAdvantage: Baseline BRCA1-mimetic lead compound.

*Measured at 10 µM test compound concentration.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following self-validating workflows are required for evaluating these pyrimidine derivatives.

Protocol_Workflow P1 Compound Preparation P2 TR-FRET Kinase Assay P1->P2 Efficacy P3 CYP450 Microsomal Assay P1->P3 ADME P5 SAR Data Synthesis P2->P5 P4 LC-MS/MS Quantification P3->P4 P4->P5

Figure 2: Integrated workflow for efficacy and ADME profiling of pyrimidine derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: Quantify VEGFR-2/CDK2 inhibition with built-in signal interference checks to prevent false positives from fluorescent compounds.

  • Reagent Preparation: Prepare 384-well plates with 10 µL of kinase buffer containing recombinant VEGFR-2, ATP at the apparent Km​ , and ULight-labeled substrate.

  • Compound Addition & Controls (Self-Validation): Dispense 2-methyl-5-phenylpyrimidin-4-amine derivatives in a 10-point dose-response (0.1 nM to 10 µM). Crucial Step: You must include Staurosporine (1 µM) as a positive control for 100% inhibition and 1% DMSO as a negative vehicle control to establish the assay window.

  • Incubation & Detection: Incubate for 60 minutes at 25°C. Add Europium-anti-phospho-antibody and EDTA to stop the kinase reaction. Read on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Quality Control: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness, ensuring that the observed SAR differences between the 2-methyl and 2-hydrogen derivatives are statistically significant.

Protocol 2: CYP450 Microsomal Stability and Inhibition Assay (LC-MS/MS)

Purpose: Assess metabolic liability, specifically addressing the CYP1A2 inhibition associated with the 5-phenylpyrimidin-4-amine core[4].

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 0.5 mg/mL), 10 µM test compound, and 1 mM NADPH in potassium phosphate buffer (pH 7.4).

  • Probe Substrate Addition (Self-Validation): Add Phenacetin (CYP1A2 probe) to the mixture. Crucial Step: Run a parallel reaction with α-Naphthoflavone (a known potent CYP1A2 inhibitor) to validate enzyme activity and assay sensitivity. If the α-Naphthoflavone well does not show >90% inhibition, the HLM batch must be discarded.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound (T₁/₂) and the formation of Acetaminophen (indicating CYP1A2 activity).

Conclusion

The substitution of a methyl group at the C2 position of the 5-phenylpyrimidin-4-amine scaffold represents a critical optimization step in rational drug design. It effectively mitigates the CYP1A2 metabolic liabilities inherent to the unsubstituted core while maintaining the precise steric and electronic profile required for high-affinity kinase and ER-α binding.

References

  • NextSDS.2-methyl-5-phenylpyrimidin-4-amine hydrochloride — Chemical Substance Information.
  • AACR Journals.Discovery and development of novel 4-aminopyrimidines (A9 analogs) as potential BRCA1-mimetic drugs for the treatment of breast cancer.
  • NIH / PMC.Machine learning to predict metabolic drug interactions related to cytochrome P450 isozymes.
  • Thieme Connect.Product Class 12: Pyrimidines.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5-phenylpyrimidin-4-amine proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling nitrogenous heterocyclic compounds by treating them as generic organic waste. Proper operational handling and disposal of 2-Methyl-5-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling nitrogenous heterocyclic compounds by treating them as generic organic waste. Proper operational handling and disposal of 2-Methyl-5-phenylpyrimidin-4-amine requires a mechanistic understanding of its physicochemical properties and strict adherence to environmental regulations.

This guide provides a comprehensive, self-validating framework for the safe handling, spill response, and RCRA-compliant disposal of this compound, ensuring both personnel safety and regulatory compliance.

Chemical Profile and Hazard Assessment

2-Methyl-5-phenylpyrimidin-4-amine is a biologically active pyrimidine derivative frequently utilized as an intermediate in kinase inhibitor synthesis and drug discovery. The compound is most commonly handled as a hydrochloride salt (CAS: 1423026-91-8), which significantly alters its solubility and hazard profile.

Mechanistic Toxicology: The pyrimidine ring and primary amine group facilitate intercalation or binding to biological targets. The hydrochloride salt form drastically increases aqueous solubility, which in turn enhances its bioavailability through dermal absorption or inhalation of aerosolized dust. As a mild base in its free form, it can react exothermically with strong oxidizing agents, necessitating strict segregation during waste accumulation.

Table 1: Physicochemical and Hazard Summary

Property / MetricValue & Classification
Chemical Name 2-Methyl-5-phenylpyrimidin-4-amine
CAS Number 1423026-91-8 (Hydrochloride salt)
Molecular Formula C11H11N3 (Free base) / C11H12ClN3 (HCl salt)
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)
RCRA Waste Characterization Toxic / Characteristic Waste (EPA D-codes depend on solvent)

Data supported by notified C&L inventory classifications[1].

Operational Handling & Spill Response Methodology

When handling the lyophilized powder or crystalline salt, electrostatic charge can cause rapid aerosolization. Always use a static-free spatula and conduct weighing operations within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing hood.

Step-by-Step Spill Response Protocol

This protocol utilizes a self-validating system to ensure complete decontamination.

  • Isolate and Assess: Immediately evacuate the immediate area. Identify whether the spill is a dry powder (HCl salt) or dissolved in a solvent (e.g., DMSO or Methanol).

  • Don Appropriate PPE: Equip double nitrile gloves, splash-proof safety goggles, and a P100 particulate respirator. Causality: Nitrile provides superior chemical permeation resistance to organic amines compared to latex.

  • Containment (For Powders): Do NOT dry-sweep the powder. Lightly mist the spill area with a 5% isopropanol/water solution. Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API); wetting the powder binds the particles and suppresses hazardous dust generation.

  • Absorption (For Liquids): Apply an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Avoid combustible absorbents like paper towels or sawdust, which can react with concentrated amines.

  • Collection: Scoop the absorbed material using non-sparking tools into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Self-Validation & Verification: Swab the cleaned spill area with a damp pH indicator strip. Causality: A neutral pH (6.5–7.5) confirms the complete removal of the basic amine or acidic hydrochloride residue. If the pH is outside this range, repeat the washing step.

  • Secondary Decontamination: Wash the area with a mild detergent and water, collecting all rinsate as hazardous waste.

Waste Segregation & Disposal Protocols

A critical point of failure in laboratory waste management is the misclassification of halogenated versus non-halogenated streams. Proper routing is dictated by the Resource Conservation and Recovery Act (RCRA) guidelines[2].

Step-by-Step Disposal Methodology
  • Waste Characterization: Determine the exact chemical form. If you are working with the hydrochloride salt of 2-Methyl-5-phenylpyrimidin-4-amine, the presence of the chloride ion mandates that the waste be routed to the halogenated waste stream, even if the primary solvent is non-halogenated. Causality: Incinerating halogenated waste in a non-halogenated stream can damage incinerators and release highly toxic dioxins.

  • Container Selection: Use an HDPE container. Causality: HDPE is chemically inert to most amines and prevents the leaching or degradation often seen with standard plastics.

  • Stream Segregation:

    • Halogenated Stream: Route all HCl salt waste, or free base dissolved in halogenated solvents (e.g., Dichloromethane), into this container.

    • Non-Halogenated Stream: Route the free base form dissolved in strictly non-halogenated solvents (e.g., DMSO, Acetonitrile) into this container.

  • Labeling: Affix a RCRA-compliant Hazardous Waste label. Explicitly write "2-Methyl-5-phenylpyrimidin-4-amine" and list all associated solvents. Do not use chemical structures or abbreviations.

  • Satellite Accumulation: Store the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[3]. Ensure the container remains closed unless actively adding waste.

  • Final Disposition: Transfer the waste to your institutional Environmental Health and Safety (EHS) department for EPA-compliant high-temperature incineration[4].

Waste Segregation Workflow

G Start Waste Generation: 2-Methyl-5-phenylpyrimidin-4-amine CheckForm Determine Chemical Form Start->CheckForm FreeBase Free Base Form (Non-Halogenated) CheckForm->FreeBase Pure/Solvent HClSalt Hydrochloride Salt (Halogenated) CheckForm->HClSalt Salt Form Aqueous Aqueous Mixture (pH check required) CheckForm->Aqueous Aqueous/Buffer WasteStreamA Non-Halogenated Organic Waste Stream FreeBase->WasteStreamA WasteStreamB Halogenated Organic Waste Stream HClSalt->WasteStreamB WasteStreamC Corrosive/Aqueous Waste Stream Aqueous->WasteStreamC Adjust pH 6-8 Incineration EPA-Compliant High-Temp Incineration WasteStreamA->Incineration WasteStreamB->Incineration WasteStreamC->Incineration

Chemical Waste Segregation and Disposal Pathway for 2-Methyl-5-phenylpyrimidin-4-amine.

References

  • NextSDS. "2-methyl-5-phenylpyrimidin-4-amine hydrochloride — Chemical Substance Information." NextSDS Substance Database. [Link]

  • Columbia University. "Hazardous Waste Determination - Columbia | Research." Columbia University Environmental Health and Safety. [Link]

  • Tennessee Tech University. "Hazardous Waste Management and Satellite Accumulation Area Guide." Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). "Aminopyridines." EPA Environmental Criteria and Assessment. [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 2-Methyl-5-phenylpyrimidin-4-amine

This guide provides an essential framework for the safe handling of 2-Methyl-5-phenylpyrimidin-4-amine (CAS No. 7274-94-4), a compound utilized in specialized research and development environments.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an essential framework for the safe handling of 2-Methyl-5-phenylpyrimidin-4-amine (CAS No. 7274-94-4), a compound utilized in specialized research and development environments. As a substituted pyrimidine and an aromatic amine, its chemical structure necessitates a rigorous and informed approach to personal protection. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers are not just following rules, but are actively managing risk.

Foundational Risk Profile: Understanding the Hazard

Before any handling protocol is established, a clear understanding of the compound's intrinsic hazards is paramount. Based on available safety data for the hydrochloride salt and related pyrimidine structures, 2-Methyl-5-phenylpyrimidin-4-amine should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation, with potential for drowsiness or dizziness.[1][2][3][4]

These classifications dictate that the primary routes of exposure to mitigate are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact. Our protective strategy is therefore built around creating robust barriers against these entry points.

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary and most effective layer of protection comes from robust engineering controls.

  • Chemical Fume Hood: All handling of solid 2-Methyl-5-phenylpyrimidin-4-amine that could generate dust, and any work with its solutions, must be performed inside a properly functioning chemical fume hood.[5][6] This is non-negotiable. The fume hood's directed airflow captures and exhausts airborne particulates and vapors, providing the most critical protection against respiratory exposure.[7]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][8]

  • Safety Stations: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.[5][9]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving 2-Methyl-5-phenylpyrimidin-4-amine.

Laboratory Task Hazard(s) of Focus Minimum Engineering Control Required Personal Protective Equipment (PPE)
Weighing/Transferring Solid Inhalation of dust, Skin/Eye contactChemical Fume HoodNitrile Gloves, Chemical Splash Goggles, Lab Coat, N95 Respirator (or higher)
Preparing Solutions Skin/Eye contact from splashesChemical Fume HoodNitrile Gloves, Chemical Splash Goggles, Lab Coat. Face shield recommended.
Conducting Reactions Skin/Eye contact from splashesChemical Fume HoodNitrile Gloves, Chemical Splash Goggles, Lab Coat.
Small Spill Cleanup (<5g) Inhalation, Skin/Eye contactControlled Area in Fume HoodNitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Lab Coat, N95 Respirator

Aromatic amines can be absorbed through the skin, making glove selection a critical decision point.[10]

  • Standard Operations: For incidental contact, such as handling vials or during solution preparation, disposable nitrile gloves are the standard.[5] They must be inspected for any signs of degradation or puncture before use.[8]

  • Extended Contact/Immersion: If prolonged contact is anticipated, consider more resistant materials such as neoprene or butyl rubber, as nitrile gloves are intended for short-term splash protection.[5]

  • Causality: The goal is to select a glove material that prevents the permeation of the chemical to the skin.[11] Always remove gloves using a technique that avoids touching the outer contaminated surface and wash hands thoroughly after removal.[8][12]

Given the classification for causing serious eye irritation/damage, robust eye protection is mandatory.[1][2][4]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required at all times when the compound is being handled.[13][14] Standard safety glasses do not offer sufficient protection from splashes or airborne powder.

  • Enhanced Protection: When handling larger quantities or during procedures with a significant splash or spatter potential (e.g., sonication, vigorous mixing), a face shield must be worn over the chemical splash goggles .[5]

The potential for respiratory tract irritation from airborne particulates makes respiratory protection essential when handling the solid form of this compound.[2][3]

  • Handling Solids: Whenever weighing, transferring, or otherwise manipulating the powdered form of 2-Methyl-5-phenylpyrimidin-4-amine, a NIOSH-approved N95 respirator (or equivalent/higher) is required, even within a fume hood. The fume hood contains the bulk of the powder, while the respirator protects from localized, transient plumes generated during manipulation.

  • Handling Solutions: For work involving only solutions where no aerosols are generated, a respirator is not typically required, as the primary engineering control (fume hood) is sufficient to manage vapors.

  • A clean, buttoned laboratory coat must be worn to protect against incidental skin contact and to prevent contamination of personal clothing.[13]

  • For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[15] Ensure that footwear is closed-toe and covers the entire foot.

Procedural Workflow and Disposal

The following workflow diagrams the decision-making process for PPE selection and outlines the essential steps for safe handling and disposal.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Handling cluster_post Post-Handling & Disposal start Begin Task with 2-Methyl-5-phenylpyrimidin-4-amine sds Review Safety Data Sheet (SDS) start->sds task_type What is the task? sds->task_type solid Handling Solid Powder (Weighing, Aliquoting) task_type->solid Solid solution Handling Liquid Solution (No Aerosol Generation) task_type->solution Solution ppe_solid Mandatory PPE: - Fume Hood - Nitrile Gloves - Lab Coat - Splash Goggles - N95 Respirator solid->ppe_solid ppe_solution Mandatory PPE: - Fume Hood - Nitrile Gloves - Lab Coat - Splash Goggles solution->ppe_solution decontaminate Decontaminate Work Area ppe_solid->decontaminate ppe_solution->decontaminate disposal Dispose of all waste as Hazardous Chemical Waste decontaminate->disposal wash Remove PPE correctly & Wash Hands Thoroughly disposal->wash end Task Complete wash->end

Caption: PPE selection workflow based on the physical form of the chemical.

  • Don all required PPE as outlined above (gloves, goggles, lab coat, respirator).

  • Ensure the chemical fume hood sash is at the appropriate working height.

  • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.[10]

  • Carefully open the container. Avoid creating "puffs" of dust.

  • Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or reaction vessel.

  • Securely close the primary container.

  • Clean the spatula with a solvent-dampened wipe inside the fume hood.

  • Proceed with your experimental procedure (e.g., dissolving the compound).

All materials that have come into contact with 2-Methyl-5-phenylpyrimidin-4-amine are considered hazardous waste.[5] This includes:

  • Empty containers

  • Contaminated gloves, wipes, and absorbent pads

  • Surplus or waste solutions of the chemical

Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.[8] Consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures, as regulations vary.[5] Never dispose of this chemical down the drain.[5]

Emergency Procedures: Spills and Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Carefully sweep or scoop the material into a designated hazardous waste container.[6] Clean the area with a suitable solvent and wipe.

By adhering to these integrated safety protocols, you establish a multi-layered defense system that prioritizes both personal safety and scientific integrity.

References

  • 2-methyl-5-phenylpyrimidin-4-amine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • What are the Health and Safety Guidelines for Using Amines? A&B Chemical. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A&B Chemical. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. [Link]

  • PYRIMIDINE 99% MSDS. Loba Chemie. [Link]

  • 2-Methylpyrimidin-4-amine Safety and Hazards. PubChem, NIH. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. [Link]

  • Comprehensive Guide to PPE in the Chemical Industry. Safetymaster. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

Sources

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